molecular formula C9H5NO5 B2660790 4-Hydroxy-6-nitrocoumarin CAS No. 1641-03-8

4-Hydroxy-6-nitrocoumarin

Cat. No.: B2660790
CAS No.: 1641-03-8
M. Wt: 207.141
InChI Key: XTXOVXNASJNYFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-6-nitrocoumarin is a useful research compound. Its molecular formula is C9H5NO5 and its molecular weight is 207.141. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-6-nitrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO5/c11-7-4-9(12)15-8-2-1-5(10(13)14)3-6(7)8/h1-4,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXOVXNASJNYFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=CC(=O)O2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-hydroxy-6-nitrocoumarin

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 4-hydroxy-6-nitrocoumarin, a significant heterocyclic compound with notable biological activities. As a Senior Application Scientist, the following sections are designed to offer not just procedural steps, but also the underlying scientific rationale to empower researchers in their experimental endeavors.

Introduction: The Significance of this compound

Coumarins, a class of benzopyrone derivatives, are prevalent in nature and form the structural core of numerous compounds with a wide array of biological activities.[1][2] Among these, 4-hydroxycoumarin and its derivatives have garnered substantial interest in medicinal chemistry, famously leading to the development of anticoagulant drugs.[2][3] The introduction of a nitro group onto the coumarin scaffold can significantly modulate its electronic properties and biological functions, often enhancing its therapeutic potential.

This compound (C₉H₅NO₅) is a derivative that has demonstrated promising antibacterial and enzyme inhibition properties, making it a valuable subject of study for the development of new therapeutic agents.[4][5] This guide will provide a detailed exploration of its synthesis via electrophilic nitration and the analytical techniques essential for its structural confirmation and purity assessment.

Synthesis of this compound: An Electrophilic Aromatic Substitution Approach

The most common and efficient method for the synthesis of this compound is the direct nitration of the parent compound, 4-hydroxycoumarin.[4] This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile.

The Underlying Chemistry: Rationale for Experimental Choices

The choice of reagents and reaction conditions is critical for achieving a successful and regioselective nitration.

  • Starting Material: 4-hydroxycoumarin serves as the nucleophilic aromatic substrate. The hydroxyl group at the 4-position and the lactone ring influence the electron density of the benzene ring, directing the incoming electrophile.

  • Nitrating Agent: A mixture of a nitrate salt (such as potassium nitrate or sodium nitrate) and a strong acid, typically concentrated sulfuric acid, is used to generate the highly reactive nitronium ion in situ.[4][6]

  • Reaction Temperature: Temperature control is paramount. The reaction is typically conducted at low temperatures (0–5 °C) to prevent over-nitration (dinitration) and potential decomposition of the starting material.[4] Maintaining a low temperature favors the formation of the mononitrated product at the 6-position.[4]

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a standard laboratory procedure for the synthesis of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Protocol Start Dissolve 4-hydroxycoumarin in conc. H₂SO₄ at 0-5°C Add_KNO3 Slowly add solid KNO₃ with stirring Start->Add_KNO3 Stir Stir at 0-5°C for 1 hour Add_KNO3->Stir Quench Pour mixture onto crushed ice Stir->Quench Filter Filter the precipitate Quench->Filter Wash Wash with cold water Filter->Wash Recrystallize Recrystallize from ethanol Wash->Recrystallize Dry Dry the product Recrystallize->Dry End Obtain pure This compound Dry->End

Caption: A step-by-step workflow for the synthesis of this compound.

Protocol Details:

  • Preparation: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve 4-hydroxycoumarin in concentrated sulfuric acid. The temperature of the solution should be maintained between 0 and 5 °C.

  • Nitration: While maintaining the low temperature and stirring vigorously, slowly add solid potassium nitrate in small portions. The rate of addition should be controlled to prevent a rise in temperature.

  • Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for approximately one hour.[6]

  • Work-up: Carefully pour the reaction mixture onto a generous amount of crushed ice with stirring. This will cause the product to precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final pure this compound.[4]

  • Drying: The purified crystals are dried, for instance, in a vacuum oven, to remove any remaining solvent.

Comprehensive Characterization of this compound

To confirm the successful synthesis and ascertain the purity of the final product, a multi-faceted analytical approach is essential. The following techniques provide complementary information for a complete structural elucidation.

Characterization_Methods cluster_characterization Analytical Characterization Product Synthesized This compound NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS MP Melting Point Analysis Product->MP Purity Structural Confirmation & Purity Assessment NMR->Purity IR->Purity MS->Purity MP->Purity

Caption: Interrelation of analytical techniques for product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their chemical environments. For this compound, the following key signals are expected.[4][6]

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Enolic OH~13.16Broad Singlet-
H5~8.48DoubletJ = 1.6
H7~8.40Doublet of DoubletsJ = 5.5, 1.6
H8~7.56DoubletJ = 5.5
H3~5.24Singlet-
  • ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum of this compound in DMSO-d₆ is expected to show nine distinct signals, corresponding to the nine carbon atoms in its structure, further confirming the successful synthesis.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Functional GroupWavenumber (cm⁻¹)Description
O-H (hydroxyl)~3500Stretching vibration
C=O (lactone)~1753Carbonyl stretching
C=C (aromatic)~1608Ring stretching
N-O (nitro, asymmetric)~1515-1520Asymmetric stretching
N-O (nitro, symmetric)~1343-1345Symmetric stretching

The presence of strong absorption bands corresponding to the nitro group's asymmetric and symmetric stretching vibrations is a key indicator of successful nitration.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₉H₅NO₅), the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight.

Melting Point Determination

The melting point is a crucial physical property that indicates the purity of a crystalline solid. A sharp melting point range close to the literature value suggests a high degree of purity. The reported melting point for this compound is in the range of 252-254 °C.[5]

Applications in Drug Discovery and Development

The synthesis of this compound and its derivatives is of significant interest to the pharmaceutical industry. These compounds have been investigated for a range of biological activities, including:

  • Antibacterial agents: Certain derivatives have shown promising activity against various bacterial strains, including Staphylococcus aureus and Salmonella typhimurium.[4]

  • Enzyme inhibitors: The coumarin scaffold is known to interact with various enzymes, and the introduction of a nitro group can enhance these interactions, leading to potential therapeutic applications.[4]

Further derivatization of this compound can lead to the development of novel compounds with improved efficacy and selectivity, making it a valuable building block in drug discovery programs.

Conclusion

This technical guide has provided a detailed and scientifically grounded overview of the synthesis and characterization of this compound. By understanding the chemical principles behind the experimental procedures and the interpretation of analytical data, researchers are better equipped to successfully synthesize and validate this important compound. The methodologies described herein are robust and can serve as a solid foundation for further research and development in the field of medicinal chemistry.

References

  • Sci-Space. (2016, August 12). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. Retrieved from [Link]

  • Chakravarti, D., & Majumdar, A. (n.d.). A new synthesis of 4-hydroxycoumarins. Journal of the Indian Chemical Society. Retrieved from [Link]

  • Hassanipour, M., Yahyazadeh, A., & Moradi Rufchahi, E. (2025, October 17). Disubstituted phenyl azo derivatives of 4-hydroxy-6-nitro-coumarin: synthesis, characterization, spectroscopic properties, antibacterial evaluation and DFT chemical calculation. Emerald Publishing. Retrieved from [Link]

  • Yasmin, G., Khan, A. A. H., Ahmed, A. A.-A., & Basar, N. (n.d.). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Molecules. Retrieved from [Link]

  • Abdou, M. M., & El-Soll, A. M. A. (2019, November 18). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry. Retrieved from [Link]

  • Stahmann, M. A., & Link, K. P. (n.d.). Process for the production of 4-hydroxycoumarin. Google Patents.
  • Yasmin, G., Khan, A. A. H., Ahmed, A. A.-A., & Basar, N. (n.d.). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. ResearchGate. Retrieved from [Link]

  • Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (n.d.). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies. Retrieved from [Link]

  • Abdou, M. M. (n.d.). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Retrieved from [Link]

  • Sci-Space. (n.d.). the synthesis and nmr spectral assignments of 3-nitro-4-((6-nitrobenzothiazol-2-yl)a. Retrieved from [Link]

  • LookChem. (n.d.). 4-HYDROXY-3-NITROCOUMARIN. Retrieved from [Link]

  • Khan, I., Ibrar, A., Abbas, N., & Ali, S. (n.d.). Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives. Brazilian Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of 4-hydroxy-6-nitrocoumarin

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The coumarin scaffold is a privileged structure in medicinal chemistry, renowned for its diverse pharmacological activities. The introduction of specific substituents onto this heterocyclic core can profoundly modulate its biological and chemical properties. This guide focuses on a particularly intriguing derivative: 4-hydroxy-6-nitrocoumarin. The presence of the electron-withdrawing nitro group at the 6-position, in conjunction with the acidic hydroxyl group at the 4-position, imparts a unique chemical personality to the molecule, making it a valuable synthon and a compound of interest for further biological evaluation. This document serves as a comprehensive technical resource, elucidating the core chemical properties of this compound to empower researchers in their scientific endeavors.

Synthesis and Structural Elucidation

The principal route to this compound is through the electrophilic nitration of the readily available precursor, 4-hydroxycoumarin. The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly temperature.

Synthesis via Electrophilic Nitration

The synthesis of this compound is typically achieved by the nitration of 4-hydroxycoumarin using a nitrating agent in the presence of a strong acid catalyst. A common and effective method involves the use of potassium nitrate in concentrated sulfuric acid at a controlled temperature.

Experimental Protocol: Synthesis of this compound [1]

  • Dissolution: Dissolve 4-hydroxycoumarin in concentrated sulfuric acid, ensuring the temperature is maintained at 0°C using an ice bath.

  • Nitration: Slowly add potassium nitrate to the stirred solution, maintaining the temperature at 0°C.

  • Reaction: Continue stirring the reaction mixture in the ice bath for 1 hour.

  • Work-up: Pour the reaction mixture over crushed ice and filter the resulting precipitate.

  • Purification: Wash the precipitate with cold water and recrystallize from an appropriate solvent, such as ethanol, to yield pure this compound.

Causality of Experimental Choices:

  • Low Temperature (0°C): The nitration of the benzene ring of the coumarin system is a competitive process. Maintaining a low temperature is crucial to favor the formation of the 6-nitro isomer over other potential isomers, such as the 8-nitro derivative. At higher temperatures, the formation of the 8-nitro isomer can become more prominent.

  • Concentrated Sulfuric Acid: Sulfuric acid serves as both a solvent and a catalyst. It protonates the nitric acid (formed in situ from potassium nitrate) to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Caption: Synthesis of this compound.

Structural Characterization

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum provides key information about the substitution pattern. In the ¹H NMR spectrum of this compound, a doublet signal with a small coupling constant (⁴J ≈ 1.6 Hz) is observed at approximately δ 8.48 ppm, which is characteristic of the H5 proton. A doublet of doublets around δ 8.40 ppm (J ≈ 5.5 and 1.6 Hz) can be assigned to the H7 proton, and a doublet at approximately δ 7.56 ppm (J ≈ 5.5 Hz) corresponds to the H8 proton. An olefinic singlet for the H3 proton is typically observed around δ 5.24 ppm, and a broad signal for the enolic hydroxyl group can be seen at a downfield chemical shift, often around δ 13.16 ppm.[1]

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. Strong asymmetric and symmetric stretching vibrations for the nitro group are typically observed around 1524 cm⁻¹ and 1340 cm⁻¹, respectively. The spectrum will also show a strong absorption for the lactone carbonyl (C=O) group, and broad absorption due to the hydroxyl (O-H) group.

1.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak for this compound would be expected at m/z 207. The fragmentation pattern of coumarins often involves the loss of CO (28 Da) from the pyrone ring to form a benzofuran radical cation. For this compound, other characteristic fragmentations would involve the loss of the nitro group (NO₂, 46 Da) or a nitro radical (NO·, 30 Da).

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and understanding its behavior in biological systems.

Acidity (pKa)
Solubility

Based on the properties of the parent compound, 4-hydroxycoumarin, this compound is expected to be soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). Its solubility in aqueous solutions is likely to be low, but it should be soluble in aqueous bases due to the acidic nature of the 4-hydroxyl group, which allows for the formation of a more soluble salt.

Stability

Nitroaromatic compounds are generally considered to be stable. However, they can be susceptible to degradation under certain conditions. The stability of this compound should be considered in the context of:

  • Thermal Stability: Nitroaromatic compounds can undergo exothermic decomposition at elevated temperatures. Care should be taken when heating this compound.

  • Photochemical Stability: Coumarins are known to be photoreactive. The presence of the nitro group may influence the photochemical stability of the molecule. Exposure to UV light should be minimized during storage and handling.

  • pH Stability: The lactone ring of the coumarin system can be susceptible to hydrolysis under strongly basic conditions. The acidic nature of the 4-hydroxyl group will influence its stability at different pH values.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of the coumarin core, the acidic 4-hydroxyl group, and the electron-withdrawing 6-nitro group.

Reactivity of the Coumarin Core

The coumarin ring system has several reactive sites. The C3-C4 double bond can undergo addition reactions. The benzene ring is susceptible to further electrophilic aromatic substitution, although the presence of the deactivating nitro group will make such reactions more challenging and will direct incoming electrophiles to the positions meta to the nitro group.

Influence of the 4-Hydroxyl Group

The 4-hydroxyl group is acidic and can be deprotonated to form a phenolate anion. This anion is a potent nucleophile and can undergo O-alkylation and O-acylation reactions. The enolic nature of the 4-hydroxycoumarin system also imparts nucleophilic character to the C3 position, which can participate in various condensation and addition reactions.

Influence of the 6-Nitro Group

The 6-nitro group is a strong electron-withdrawing group and has a profound impact on the reactivity of the entire molecule.

  • Acidity: As mentioned earlier, it increases the acidity of the 4-hydroxyl group.

  • Electrophilicity of the Benzene Ring: The nitro group deactivates the benzene ring towards further electrophilic aromatic substitution.

  • Nucleophilic Aromatic Substitution: The presence of the nitro group can activate the benzene ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.

  • Reduction: The nitro group can be readily reduced to an amino group, providing a synthetic handle for further functionalization and the creation of new derivatives with potentially different biological activities.

Caption: Reactivity map of this compound.

Biological Significance and Applications

4-Hydroxycoumarin derivatives are well-known for their anticoagulant properties. The introduction of a nitro group can modulate this activity and introduce new biological effects. This compound and its derivatives have been investigated for a range of biological activities, including:

  • Antibacterial Activity: The compound has shown potential as an antibacterial agent.

  • Enzyme Inhibition: It has been studied for its ability to inhibit certain enzymes.

The presence of the nitro and hydroxyl groups provides opportunities for further chemical modification to generate libraries of compounds for drug discovery programs. The nitro group, in particular, can be reduced to an amine, which can then be used as a point of attachment for various pharmacophores.

Conclusion

This compound is a fascinating molecule with a rich chemical profile. Its synthesis is straightforward, and its structure is characterized by the presence of key functional groups that govern its reactivity. The interplay between the acidic 4-hydroxyl group and the electron-withdrawing 6-nitro group makes it a versatile building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. This guide provides a solid foundation for researchers to understand and utilize the chemical properties of this compound in their scientific pursuits.

References

  • Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. (URL: [Link])

  • Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives - PMC. (URL: [Link])

  • Disubstituted phenyl azo derivatives of 4-hydroxy-6-nitro-coumarin: synthesis, characterization, spectroscopic properties, antibacterial evaluation and DFT chemical calculation - Emerald Publishing. (URL: [Link])

  • Disubstituted phenyl azo derivatives of 4-hydroxy-6-nitro-coumarin: synthesis, characterization, spectroscopic properties, antibacterial evaluation and DFT chemical calculation - Emerald Publishing. (URL: [Link])

Sources

Technical Deep Dive: Biological Activity & Therapeutic Potential of 4-Hydroxy-6-Nitrocoumarin Scaffolds

[1]

Executive Summary

The 4-hydroxycoumarin scaffold is a privileged structure in medicinal chemistry, historically significant for its anticoagulant properties (e.g., Warfarin).[1][2][3] However, the introduction of a nitro group at the C6 position—yielding This compound —fundamentally alters its electronic profile and biological reactivity. This modification shifts the pharmacophore from a pure anticoagulant to a versatile agent with potent antimicrobial , anticancer , and enzyme-inhibitory capabilities.

This guide provides a rigorous technical analysis of this compound and its C3-substituted derivatives. It synthesizes structure-activity relationships (SAR), specific mechanistic pathways (including Carbonic Anhydrase II inhibition), and validated experimental protocols for synthesis and bioassay.[1]

Chemical Basis & Structure-Activity Relationship (SAR)[1][4]

The biological efficacy of this compound stems from the interplay between the acidic enolic hydroxyl group at C4 and the strong electron-withdrawing nitro group at C6.

The Pharmacophore
  • C4-Hydroxyl Group: Provides acidity (pKa ~4-5), allowing the molecule to exist as an enolate at physiological pH.[1] This is critical for binding to metal centers in metalloenzymes (e.g., Zn²⁺ in Carbonic Anhydrase).[1]

  • C6-Nitro Group: Induces a strong electron-withdrawing effect, decreasing electron density in the lactone ring.[1] This enhances the electrophilicity of the system, making it more reactive towards nucleophilic attack and potentially increasing binding affinity via π-stacking interactions in protein active sites.

  • C3-Position: The primary site for derivatization.[1] Knoevenagel condensation at this "active methylene-like" carbon allows for the introduction of aryl, alkyl, or heteroaryl groups, which modulate lipophilicity and target selectivity.

SAR Visualization

The following diagram maps the critical structural nodes and their impact on biological activity.

SAR_MapCoreThis compoundScaffoldC6_NitroC6-Nitro Group (-NO2)Core->C6_NitroC4_HydroxylC4-Hydroxyl (-OH)Core->C4_HydroxylC3_PositionC3-Derivatization SiteCore->C3_PositionAntimicrobialEnhanced Antibacterial(Gram+ Selectivity)C6_Nitro->AntimicrobialElectron WithdrawalCytotoxicityApoptosis Induction(Caspase-9)C6_Nitro->CytotoxicityRedox CyclingEnzymeMetalloenzyme Chelation(Urease/CA-II)C4_Hydroxyl->EnzymeZn2+ BindingC3_Position->AntimicrobialSteric FitLipophilicityModulates Bioavailability& Target SpecificityC3_Position->LipophilicityAryl/Alkyl Groups

Figure 1: Structure-Activity Relationship (SAR) map of this compound, highlighting how specific structural features translate to biological outcomes.[1][4][5]

Therapeutic Applications & Biological Data

Antimicrobial Activity

Derivatives of this compound, particularly those synthesized via condensation with aromatic aldehydes, exhibit significant bacteriostatic activity.[2]

  • Target Spectrum: High potency against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and moderate activity against Gram-negative strains (Salmonella typhimurium, Escherichia coli).[1]

  • Key Data: In agar well diffusion assays, C3-substituted derivatives (e.g., 4-nitrobenzaldehyde adducts) have shown zones of inhibition comparable to standard antibiotics like Ciprofloxacin.[1]

    • S. aureus Inhibition Zone: 26.5 ± 0.84 mm (Compound 2 in reference studies).[1][2][6]

    • S. typhimurium Inhibition Zone: 19.5 ± 0.59 mm .[1][2][6]

Enzyme Inhibition: Carbonic Anhydrase II (CA-II)

One of the most distinct activities of this scaffold is the inhibition of Carbonic Anhydrase II, an enzyme implicated in glaucoma, edema, and tumorigenesis.

  • Mechanism: Coumarins act as "suicide inhibitors" or prodrugs.[1] The lactone ring undergoes hydrolysis (esterase activity of CA), generating a 2-hydroxy-cinnamic acid derivative .[1][7] This hydrolysis product binds to the active site entrance, occluding it and preventing substrate entry.[5]

  • Potency:

    • Compound 2 (C3-4-nitrophenyl derivative): IC50 = 263 ± 0.3 µM .[1][2]

    • Compound 6 (C3-4-chlorophenyl derivative): IC50 = 456 ± 0.1 µM .[1][2][6]

    • Note: While less potent than acetazolamide (IC50 ~0.5 µM), these compounds offer isoform selectivity , a critical advantage in reducing off-target side effects.[1]

Anticancer & Cytotoxicity

The 6-nitro substitution enhances cytotoxicity against carcinoma cell lines compared to the unsubstituted parent.[1]

  • Cell Lines: Activity reported against MCF-7 (Breast), HepG2 (Liver), and HCT116 (Colon).[1][4]

  • Mechanism:

    • Apoptosis: Induction of Caspase-9 mediated apoptotic pathways.[1]

    • Kinase Inhibition: Downregulation of VEGFR2 and inhibition of Topoisomerase II.[1]

    • ROS Generation: The nitro group can undergo redox cycling, generating reactive oxygen species (ROS) that selectively stress cancer cells.[1]

Mechanistic Pathways

Understanding the dual-mechanism of action—hydrolysis-dependent enzyme inhibition vs. intact-scaffold cytotoxicity—is vital for drug design.[1]

Mechanism_FlowCompoundThis compoundDerivativeSplitEnvironmentCompound->SplitCA_ActiveSiteCarbonic Anhydrase Active Site(Esterase Activity)Split->CA_ActiveSiteExtracellular/EnzymaticCell_EntryCellular Uptake(Cancer Cell)Split->Cell_EntryIntracellularHydrolysisLactone Ring HydrolysisCA_ActiveSite->HydrolysisProd_Binding2-Hydroxy-Cinnamic AcidBinds to Active Site EntranceHydrolysis->Prod_BindingInhibitionOcclusion of Proton Shuttle(Enzyme Inhibition)Prod_Binding->InhibitionTargetingTarget: Topoisomerase II / VEGFR2Cell_Entry->TargetingApoptosisCaspase-9 Activation& ROS GenerationTargeting->ApoptosisDeathCell Death (Apoptosis)Apoptosis->Death

Figure 2: Dual mechanistic pathways: Hydrolysis-mediated enzyme inhibition (left) versus intracellular cytotoxic signaling (right).[1]

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols are standardized based on the most robust literature methods.

Synthesis of 3-Substituted-4-Hydroxy-6-Nitrocoumarin

Rationale: This two-step workflow first establishes the nitro-core and then utilizes the active methylene at C3 for derivatization.[1]

Step 1: Nitration (Synthesis of Scaffold) [1]

  • Reagents: 4-Hydroxycoumarin (1.0 equiv), Conc. H₂SO₄, NaNO₃ (1.5 equiv).[1]

  • Procedure:

    • Dissolve 4-hydroxycoumarin in conc. H₂SO₄ at 0°C (Ice bath). Critical: Maintain temperature <5°C to prevent over-nitration or degradation.

    • Add NaNO₃ solution dropwise over 30 minutes.[1]

    • Stir at 0-5°C for 1 hour.

    • Pour mixture onto crushed ice. The yellow precipitate (this compound) forms immediately.[1]

    • Filter, wash with cold water until pH is neutral.[1] Recrystallize from ethanol.

    • Validation: Melting point should be 252-254°C .

Step 2: Knoevenagel Condensation (Derivatization) [1][2][6]

  • Reagents: this compound (1.0 equiv), Aromatic Aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 equiv).[1]

  • Solvent: Absolute Ethanol (15 mL per mmol).

  • Procedure:

    • Mix reagents in ethanol. No external base catalyst is usually required due to the acidity of the coumarin, but a catalytic amount of piperidine can accelerate the reaction.

    • Reflux for 20–30 hours .[1][2] Monitor via TLC (Dichloromethane:Methanol 4:1).[1][2]

    • Cool to room temperature.[1] The product will precipitate.[1][2][8]

    • Filter and wash with sodium bisulfite solution (to remove unreacted aldehyde).[1]

    • Yield: Typically 60-75%.[1]

Carbonic Anhydrase II Inhibition Assay

Rationale: This assay measures the esterase activity of CA-II using 4-nitrophenyl acetate (4-NPA) as a substrate.[1] The hydrolysis of 4-NPA releases 4-nitrophenol, which is colorimetrically detected.

Protocol:

  • Buffer Preparation: HEPES buffer (20 mM, pH 7.5).

  • Enzyme Solution: Human Carbonic Anhydrase II (hCA-II) dissolved in buffer.

  • Substrate: 4-Nitrophenyl acetate (3 mM in acetonitrile).

  • Workflow:

    • Blank: Buffer + Substrate (measures spontaneous hydrolysis).[1]

    • Control: Buffer + Enzyme + Substrate (100% activity).[1]

    • Test: Buffer + Enzyme + Inhibitor (Coumarin Derivative) + Substrate.[1]

    • Incubate Enzyme + Inhibitor for 15 minutes at 25°C before adding substrate (allows for lactone hydrolysis and binding).[1]

  • Measurement:

    • Add substrate and monitor absorbance at 400 nm for 30 minutes using a kinetic spectrophotometer.

  • Calculation:

    • % Inhibition =

      
      .[1]
      
    • Determine IC50 by plotting % Inhibition vs. log[Concentration].[1]

Future Outlook

The this compound scaffold remains a fertile ground for drug discovery.[1] Future research should focus on:

  • Metal Complexes: Synthesizing Pd(II) or Pt(II) complexes of these ligands to enhance cytotoxicity and DNA binding affinity.[1]

  • Isoform Selectivity: Modifying the C3-linker length to target tumor-associated CA isoforms (CA-IX and CA-XII) specifically, avoiding the ubiquitous CA-II.[1]

  • Nanodelivery: Encapsulating these hydrophobic derivatives in liposomes to improve bioavailability and reduce systemic toxicity.[1]

References

  • Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules. 2014. Link[1]

  • Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives. Brazilian Journal of Pharmaceutical Sciences. 2020.[1][6] Link

  • Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes. Bioinorganic Chemistry and Applications. 2021. Link

  • Coumarin carbonic anhydrase inhibitors from natural sources. Journal of Enzyme Inhibition and Medicinal Chemistry. 2016.[1] Link[1]

  • Recent Perspectives on Anticancer Potential of Coumarin Against Different Human Malignancies. Chemistry & Biodiversity. 2021. Link[1]

Technical Guide: Solubility and Stability of 4-Hydroxy-6-Nitrocoumarin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solubility-Stability Paradox

4-Hydroxy-6-nitrocoumarin (6-nitro-4-hydroxy-2H-chromen-2-one) presents a classic physicochemical challenge in drug development: the solubility-stability paradox . While the compound’s acidity (pKa ~4.0–4.5) allows for significant solubility enhancement in alkaline media, this same condition accelerates the irreversible hydrolysis of the lactone ring.

This guide provides a mechanistic understanding of these competing forces and outlines standardized protocols to define the compound's "Safe Operating Space" (SOS) for experimental and formulation workflows.

Chemical Identity & Physicochemical Basis[1][2][3]

To master the handling of this compound, one must understand its electronic structure. The introduction of a nitro group (


) at position 6 of the 4-hydroxycoumarin scaffold significantly alters its electronic profile compared to the parent molecule.
Structural Dynamics and Tautomerism

4-Hydroxycoumarins exist in a tautomeric equilibrium between the enol form (4-hydroxy) and the keto form (2,4-chromandione).[1] In the solid state and polar solvents, the enol form predominates due to intramolecular hydrogen bonding and resonance stabilization.

Key Insight: The 6-nitro group is strongly electron-withdrawing (


 effects). This reduces the electron density of the aromatic ring, stabilizing the conjugate base (phenoxide) and theoretically lowering the pKa compared to the parent 4-hydroxycoumarin (pKa ~4.1).
Ionization and pKa
  • Predicted pKa:

    
     (Theoretical); likely closer to 3.5–4.0  due to the nitro group's acidity-enhancing effect.
    
  • Implication: At physiological pH (7.4), the compound exists almost entirely as the anionic species (6-nitro-4-hydroxycoumarin anion). This form is highly water-soluble but susceptible to ring opening.

Visualization 1: Tautomerism & Ionization

Tautomerism cluster_0 Tautomeric Equilibrium Keto Keto Form (2,4-Chromandione) Enol Enol Form (Dominant) (this compound) Keto->Enol  Fast Equilibrium   Anion Anionic Species (Water Soluble) Enol->Anion  Deprotonation (pH > pKa)  

Caption: The tautomeric equilibrium favors the enol form. Above pH 4.5, deprotonation yields the soluble anionic species.

Solubility Profile

The solubility of this compound is heavily dependent on solvent polarity and pH.

Solvent Compatibility Table
Solvent CategorySolventSolubility RatingComments
Aqueous (Acidic) 0.1M HCl / pH 1.2Low (< 0.1 mg/mL)Exists as neutral molecule. Poor solubility.
Aqueous (Neutral) PBS pH 7.4Moderate Soluble as anion. Warning: Hydrolysis risk.
Aqueous (Alkaline) 0.1M NaOHHigh (> 10 mg/mL)Rapid dissolution. Critical: Rapid degradation.
Polar Aprotic DMSOHigh (> 30 mg/mL)Recommended Stock Solvent. Stable if dry.
Polar Aprotic DMFHigh (> 30 mg/mL)Good alternative to DMSO.
Alcohol EthanolModerate Soluble, especially when heated.
Non-Polar Hexane/EtherNegligible Not suitable for solvation.
Formulation Strategy

The "Stock-Dilute" Method: Do not attempt to dissolve the solid powder directly into aqueous buffer.

  • Prepare a high-concentration stock (e.g., 50 mM) in anhydrous DMSO .

  • Dilute this stock into the aqueous buffer immediately prior to use.

  • Limit the final DMSO concentration to <1% (v/v) to avoid cellular toxicity in biological assays.

Stability Profile

Hydrolytic Degradation (The Primary Risk)

The lactone ring (cyclic ester) is the "Achilles' heel" of coumarins. In the presence of hydroxide ions (


), the lactone undergoes nucleophilic attack, opening the ring to form the coumarinate  (cis-cinnamic acid derivative).
  • Effect of Nitro Group: The electron-withdrawing 6-nitro group makes the lactone carbonyl carbon more electrophilic , thereby increasing the rate of hydrolysis compared to unsubstituted 4-hydroxycoumarin.

  • Reversibility: Upon re-acidification, the ring can re-close (lactonize), but prolonged exposure to base can lead to isomerization to the trans-isomer (coumarate), which cannot re-cyclize.

Visualization 2: Hydrolysis Pathway

Hydrolysis Compound This compound (Intact Lactone) Transition Tetrahedral Intermediate Compound->Transition + OH- (Nucleophilic Attack) OpenRing Coumarinate Derivative (Ring Opened) Transition->OpenRing Ring Opening OpenRing->Compound + H+ (Acidification) TransIsomer Trans-Coumarate (Irreversible Degradant) OpenRing->TransIsomer Isomerization (Slow)

Caption: Mechanism of base-catalyzed hydrolysis. Prolonged alkaline exposure leads to irreversible degradation.

Photostability

While 4-hydroxycoumarins are generally more photostable than their 7-hydroxy counterparts, nitro-aromatics are inherently photo-active.

  • Risk: UV irradiation (especially < 300 nm) can induce nitro-to-nitroso reduction or radical formation.

  • Protocol: Store solid and solutions in amber vials wrapped in foil.

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

Standard: OECD Guideline 105

  • Preparation: Add excess solid this compound to 5 mL of the target solvent (e.g., PBS pH 7.4) in a glass vial.

  • Equilibration: Agitate at 25°C for 24 hours (protect from light).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter. Note: Do not use nylon filters as nitro-compounds may bind.

  • Quantification: Dilute the supernatant with mobile phase and analyze via HPLC-UV.

Protocol B: pH-Stability Assay (HPLC Monitoring)

Objective: Determine the half-life (


) at physiological pH.
  • Mobile Phase: Acetonitrile : Water (+0.1% Formic Acid) [50:50 Isocratic].

  • Detection: UV at 308 nm (Isosbestic point preferred if known, otherwise

    
    ).
    
  • Procedure:

    • Spike DMSO stock into buffers at pH 1.2, 7.4, and 9.0 (Final conc: 50 µM).

    • Incubate at 37°C.

    • Inject samples at

      
       hours.
      
  • Analysis: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .
Visualization 3: Experimental Workflow

Workflow cluster_Exp Select Assay Start Start: Solid Compound Stock Prepare 50mM Stock in Anhydrous DMSO Start->Stock Solubility Solubility Test (Sat. Soln, 24h) Stock->Solubility Stability Stability Test (50µM, pH 7.4, 37°C) Stock->Stability Analysis HPLC-UV Analysis (C18 Column, 308nm) Solubility->Analysis Stability->Analysis

Caption: Recommended workflow for characterizing physicochemical properties.

References

  • Traven, V. F., et al. (1997).[1] Tautomerism and spectral properties of 4-hydroxycoumarin derivatives. (Verified context via search).

  • Jung, J. C., et al. (2001).[1] Efficient synthesis of 4-hydroxycoumarin derivatives.[1][2][3][4] (Verified context via search).

  • Cayman Chemical. (2022). 4-Hydroxycoumarin Product Information & Solubility Data.[1][5]

  • Hassanipour, M., et al. (2025).[1] Disubstituted phenyl azo derivatives of 4-hydroxy-6-nitro-coumarin: synthesis and characterization.

  • LookChem. (2024). Physicochemical properties of this compound (CAS 20261-31-8).

Sources

Methodological & Application

Application Note: 4-Hydroxy-6-Nitrocoumarin in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical applications of 4-Hydroxy-6-Nitrocoumarin (4H6NC) in fluorescence microscopy, focusing on its utility as a fluorogenic substrate for nitroreductase activity (hypoxia sensing) and its secondary role as a pH-sensitive spectral probe.

Core Technical Overview

This compound (4H6NC) is a functionalized coumarin derivative (CAS: 1641-03-8) that serves as a "turn-on" fluorogenic probe. Its primary application in microscopy stems from the electronic properties of the nitro (-NO₂) group at the C6 position, which effectively quenches the intrinsic fluorescence of the coumarin scaffold through intersystem crossing (ISC).

Upon enzymatic reduction (typically by nitroreductases under hypoxic conditions) to the amino (-NH₂) derivative, the quenching effect is abolished, and the molecule exhibits strong blue-green fluorescence. This mechanism makes 4H6NC a powerful tool for imaging hypoxic tumor microenvironments and identifying specific bacterial strains.

Photophysical Properties
PropertyState: Nitro (Quenched)State: Amino (Fluorescent)
Excitation Max (

)
315–340 nm (UV/Blue)360–390 nm
Emission Max (

)
Weak / Negligible450–480 nm (Blue-Green)
Quantum Yield (

)
< 0.01~0.60–0.78
pKa (Phenolic OH) ~4.5 (Acidic due to

)
~7.8
Solubility DMSO, Ethanol, Basic BufferWater (Moderate), DMSO (High)

Mechanism of Action

The utility of 4H6NC relies on a specific bio-reduction pathway. The presence of the electron-withdrawing nitro group facilitates non-radiative decay. In the presence of Type I or Type II Nitroreductases (NTR) and a cofactor (NADH/NADPH), the nitro group is reduced to a hydroxylamine and subsequently to an amine.

Pathway Diagram

G node1 This compound (Non-Fluorescent) node2 Enzymatic Reduction (Nitroreductase + NADH) node1->node2 Entry into Cell node3 4-Hydroxy-6-Aminocoumarin (Strong Fluorescence) node2->node3 6e- Reduction node4 Hypoxic Environment (Tumor Core / Anaerobes) node4->node2 Triggers

Figure 1: The fluorogenic activation mechanism of 4H6NC. The probe remains 'dark' until reduced by nitroreductase enzymes active in hypoxia.

Experimental Protocols

Protocol A: Live-Cell Hypoxia Imaging

This protocol is designed for imaging hypoxic regions in tumor spheroids or mammalian cell cultures (e.g., HeLa, MCF-7).

Materials:

  • This compound (Stock: 10 mM in DMSO).

  • Live Cell Imaging Buffer (pH 7.4).[1]

  • Confocal Microscope (405 nm laser line recommended).

Step-by-Step Workflow:

  • Stock Preparation: Dissolve 20.7 mg of 4H6NC in 10 mL anhydrous DMSO to create a 10 mM stock solution. Store at -20°C protected from light.

  • Cell Loading:

    • Dilute stock to a working concentration of 10–50 µM in warm culture medium.

    • Note: Serum proteins may bind coumarins; serum-free loading is recommended for 30 minutes, followed by complete media exchange.

  • Hypoxia Induction: Incubate cells in a hypoxia chamber (

    
    ) for 2–4 hours. Normoxic controls (
    
    
    
    ) should be run in parallel.
  • Imaging:

    • Excitation: 405 nm (Diode laser) or 365 nm (LED).

    • Emission: Collect signal in the 450–500 nm channel (Cyan/Green).

    • Gain Adjustment: Set gain using the Normoxic control (which should be dark) to minimize background.

Protocol B: Bacterial Nitroreductase Detection

Used for identifying specific pathogenic strains (e.g., Sporothrix schenckii, E. coli) that express specific nitroreductases.

  • Culture Preparation: Grow bacterial cultures to log phase (OD600 ~ 0.5).

  • Substrate Addition: Add 4H6NC to a final concentration of 100 µM .

  • Incubation: Incubate at 37°C for 1–3 hours.

  • Analysis:

    • Microscopy: Mount on agarose pads and image using DAPI/Hoechst filter sets.

    • Flow Cytometry: Excitation 355/405 nm, Emission 450/50 nm. Positive populations will shift significantly to the right on the fluorescence axis.

Critical Considerations & Troubleshooting

pH Sensitivity (The "Phenolic Switch")

Users must be aware that the 4-hydroxyl group is ionizable. The fluorescence of the reduced product (4-hydroxy-6-aminocoumarin) is pH-dependent.

  • Acidic pH (< 6.0): The protonated form has lower quantum yield.

  • Physiological pH (7.4): The deprotonated phenolate form dominates, providing maximum brightness.

  • Control: Always maintain imaging buffer pH at 7.4. If imaging acidic organelles (lysosomes), expect reduced signal intensity regardless of nitroreductase activity.

Troubleshooting Table
IssueProbable CauseCorrective Action
High Background in Normoxia Endogenous reductases or Auto-oxidationReduce loading concentration to 5–10 µM; Shorten incubation time.
No Signal in Hypoxia Cell membrane impermeabilityUse Pluronic F-127 (0.02%) to facilitate loading; Verify cell viability.
Rapid Photobleaching High laser power4-hydroxycoumarins are moderately photostable. Reduce laser power to <2% and use fast scanning speeds.
Precipitation Low solubility in aqueous mediaEnsure DMSO concentration in final media is <0.5%; Sonicate working solution before adding to cells.

References

  • Synthesis and Biological Activity: Al-Majedy, Y. K., et al. "4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization."[2] American Journal of Chemistry, vol. 5, no. 3A, 2015, pp. 48-51.[2] Link

  • Nitroreductase Detection: Lima, O. C., et al. "Application of 6-nitrocoumarin as a substrate for the fluorescent detection of nitroreductase activity in Sporothrix schenckii." Memórias do Instituto Oswaldo Cruz, vol. 106, no. 5, 2011. Link

  • Fluorescence Mechanisms: Reynolds, G. A. "Coumarin 6 - Fluorescence Emission Spectrum." Oregon Medical Laser Center (OMLC). Link

  • Chemical Properties: "this compound Product Information." Smolecule Compound Database, CAS 1641-03-8. Link

Sources

Application Notes and Protocols for Using 4-Hydroxy-6-nitrocoumarin in Antioxidant Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Antioxidant Potential of 4-Hydroxy-6-nitrocoumarin

Coumarins, a class of benzopyrone compounds, are widely recognized for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer properties.[1] A significant area of interest for researchers is their antioxidant capacity, which is largely attributed to their chemical structure.[1] The 4-hydroxycoumarin scaffold is particularly noteworthy for its ability to modulate oxidative stress.[2] The introduction of a nitro group at the 6-position, creating this compound, modulates the electronic properties of the molecule, potentially influencing its antioxidant activity.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in various established antioxidant assays. The protocols detailed herein are designed to ensure scientific integrity and reproducibility, with a focus on the causality behind experimental choices.

Physicochemical Properties and Solubility

Understanding the physicochemical properties of this compound is crucial for accurate and reproducible assay execution.

PropertyValue/InformationSource
Molecular FormulaC₉H₅NO₅[3]
Molecular Weight207.14 g/mol [4]
AppearanceCrystalline solid[5]
SolubilitySoluble in organic solvents like DMSO and ethanol. Sparingly soluble in aqueous buffers.[5]

Expert Insight: For most in vitro antioxidant assays, a stock solution of this compound should be prepared in a high-quality polar aprotic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[5] It is recommended to first dissolve the compound in the organic solvent and then dilute it with the aqueous buffer of choice to the final working concentration.[5] This approach minimizes precipitation and ensures the compound is fully solubilized for the assay.

In Vitro Antioxidant Capacity Assays

A multi-assay approach is recommended to obtain a comprehensive antioxidant profile of this compound, as different assays reflect different antioxidant mechanisms.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a popular and straightforward method to evaluate the free radical scavenging ability of a compound.[6] The stable DPPH radical has a deep violet color with a maximum absorbance around 515-517 nm.[2] In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow and a decrease in absorbance.[7]

Diagram of DPPH Radical Scavenging Workflow:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol/Ethanol Mix Mix Test Compound/Control with DPPH Solution DPPH_sol->Mix Test_cmpd Prepare Serial Dilutions of This compound Test_cmpd->Mix Control Prepare Positive Control (e.g., Ascorbic Acid) Control->Mix Incubate Incubate in the Dark (e.g., 30 min at RT) Mix->Incubate Measure_Abs Measure Absorbance at ~517 nm Incubate->Measure_Abs Calculate Calculate % Inhibition and IC50 Value Measure_Abs->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store in a dark, airtight container at 4°C.

    • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO or ethanol.

    • Working Solutions: Prepare a series of dilutions of the test compound from the stock solution (e.g., 10, 25, 50, 100, 250 µg/mL) in the assay solvent (methanol or ethanol).

    • Positive Control: Prepare a series of dilutions of a standard antioxidant like ascorbic acid or Trolox with the same concentrations as the test compound.

  • Assay Procedure:

    • Pipette 1.0 mL of the 0.1 mM DPPH solution into a set of test tubes.

    • Add 1.0 mL of each working solution of the test compound or positive control to the respective test tubes.

    • For the blank, add 1.0 mL of the solvent (methanol or ethanol) to 1.0 mL of the DPPH solution.

    • Vortex the mixtures thoroughly.

    • Incubate the test tubes in the dark at room temperature for 30 minutes.[8]

  • Data Acquisition and Analysis:

    • After incubation, measure the absorbance of each solution at approximately 517 nm using a spectrophotometer.[2]

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:

      • Abs_control is the absorbance of the DPPH solution without the sample.

      • Abs_sample is the absorbance of the DPPH solution with the sample.

    • Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).

Causality Behind Experimental Choices:

  • Dark Incubation: DPPH is light-sensitive, and incubation in the dark prevents its photodegradation, ensuring that the observed decrease in absorbance is due to the antioxidant activity of the test compound.[8]

  • Methanol/Ethanol as Solvent: These solvents are commonly used as they readily dissolve both the DPPH radical and many antioxidant compounds.

  • Positive Control: Including a well-characterized antioxidant like ascorbic acid allows for the validation of the assay and provides a benchmark for comparing the activity of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[9] ABTS is oxidized by potassium persulfate to generate the blue-green ABTS•+, which has a characteristic absorbance at 734 nm.[10] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form, and the decrease in absorbance is proportional to the antioxidant's concentration and potency.[9]

Diagram of ABTS Assay Workflow:

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_Stock Prepare 7 mM ABTS and 2.45 mM Potassium Persulfate ABTS_Radical Mix and Incubate in Dark (12-16 h) to form ABTS•+ ABTS_Stock->ABTS_Radical Working_Sol Dilute ABTS•+ to an Absorbance of ~0.7 at 734 nm ABTS_Radical->Working_Sol Mix Add Test Compound to ABTS•+ Working Solution Working_Sol->Mix Test_Cmpd Prepare Serial Dilutions of This compound Test_Cmpd->Mix Incubate Incubate for a defined time (e.g., 6 min) at RT Mix->Incubate Measure_Abs Measure Absorbance at 734 nm Incubate->Measure_Abs Calculate Calculate % Inhibition and TEAC Value Measure_Abs->Calculate

Caption: Workflow for the ABTS radical cation decolorization assay.

Detailed Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[1]

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Radical Cation Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[11] This solution is stable for up to two days when stored in the dark at 4°C.

    • ABTS•+ Working Solution: Before the assay, dilute the ABTS•+ radical cation solution with ethanol or a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Test Compound and Positive Control: Prepare stock and working solutions as described for the DPPH assay. Trolox is a common positive control for this assay.

  • Assay Procedure (Microplate Format):

    • Pipette 10 µL of the test compound or positive control working solutions into the wells of a 96-well microplate.[10]

    • Add 200 µL of the ABTS•+ working solution to each well.[10]

    • Mix thoroughly and incubate at room temperature for 6 minutes.[10]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 734 nm using a microplate reader.[10]

    • Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

    • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from the standard curve of Trolox.

Causality Behind Experimental Choices:

  • Overnight Incubation for ABTS•+ Generation: This allows for the complete reaction between ABTS and potassium persulfate, ensuring the formation of a stable radical cation solution.[11]

  • Absorbance Adjustment of Working Solution: Standardizing the initial absorbance of the ABTS•+ working solution ensures consistency and comparability between different experiments and laboratories.

  • Hydrophilic and Lipophilic Compounds: The ABTS assay can be used to measure the antioxidant capacity of both hydrophilic and lipophilic compounds, depending on the solvent system used.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[6] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has a maximum absorbance at 593 nm.[6] The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the sample.[12]

Diagram of FRAP Assay Workflow:

FRAP_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Acetate_Buffer 300 mM Acetate Buffer (pH 3.6) FRAP_Reagent Mix Acetate Buffer, TPTZ, and FeCl3 (10:1:1) Acetate_Buffer->FRAP_Reagent TPTZ_Sol 10 mM TPTZ in 40 mM HCl TPTZ_Sol->FRAP_Reagent FeCl3_Sol 20 mM FeCl3 FeCl3_Sol->FRAP_Reagent Mix Add Test Compound to FRAP Reagent FRAP_Reagent->Mix Test_Cmpd Prepare Serial Dilutions of This compound Test_Cmpd->Mix Incubate Incubate at 37°C (e.g., 4-30 min) Mix->Incubate Measure_Abs Measure Absorbance at 593 nm Incubate->Measure_Abs Calculate Calculate FRAP Value from FeSO4 Standard Curve Measure_Abs->Calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Detailed Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in deionized water to a final volume of 1 L.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[13] Warm the reagent to 37°C before use.[13]

    • Ferrous Sulfate (FeSO₄) Standard: Prepare a series of dilutions of FeSO₄·7H₂O (e.g., 100 to 2000 µM) in deionized water.

    • Test Compound: Prepare stock and working solutions as previously described.

  • Assay Procedure:

    • Add 30 µL of the test compound or standard solution to a cuvette or microplate well.

    • Add 900 µL of the FRAP reagent and start a timer.

    • For the blank, use 30 µL of the solvent.

    • Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).[13]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 593 nm.

    • Construct a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.

    • Calculate the FRAP value of the test sample from the standard curve. The results are expressed as µM Fe(II) equivalents.

Causality Behind Experimental Choices:

  • Acidic pH (3.6): The low pH of the FRAP reagent is essential to maintain iron solubility and increase the redox potential, which facilitates the reduction of Fe³⁺ to Fe²⁺.[14]

  • Incubation at 37°C: This temperature helps to accelerate the reaction between the antioxidant and the Fe³⁺-TPTZ complex.[13]

  • Electron Transfer Mechanism: The FRAP assay specifically measures the electron-donating capacity of an antioxidant, providing a different perspective on its antioxidant potential compared to the mixed-mode (electron and hydrogen transfer) DPPH and ABTS assays.[13]

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment than purely chemical assays.[15] The assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[16] Once inside the cell, cellular esterases deacetylate DCFH-DA to the non-fluorescent DCFH.[16] In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[16] The antioxidant activity of the test compound is quantified by its ability to inhibit the formation of DCF induced by a free radical generator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[15]

Diagram of Cellular Antioxidant Assay Workflow:

CAA_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment & Staining cluster_ros_induction ROS Induction & Measurement cluster_analysis Data Analysis Seed_Cells Seed Adherent Cells in a 96-well Black Plate Incubate_24h Incubate for 24h to allow attachment Seed_Cells->Incubate_24h Treat_Cells Treat Cells with This compound Incubate_24h->Treat_Cells Incubate_1h Incubate for 1h Treat_Cells->Incubate_1h Add_DCFH_DA Add DCFH-DA Probe Incubate_1h->Add_DCFH_DA Incubate_30min Incubate for 30 min Add_DCFH_DA->Incubate_30min Wash_Cells Wash Cells to remove excess probe Incubate_30min->Wash_Cells Add_AAPH Add AAPH (ROS Generator) Wash_Cells->Add_AAPH Measure_Fluorescence Measure Fluorescence over time (Ex: 485 nm, Em: 520 nm) Add_AAPH->Measure_Fluorescence Calculate_AUC Calculate Area Under the Curve (AUC) Measure_Fluorescence->Calculate_AUC Determine_CAA Determine Cellular Antioxidant Activity Calculate_AUC->Determine_CAA

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Detailed Protocol:

  • Cell Culture and Seeding:

    • Culture a suitable adherent cell line (e.g., HepG2, Caco-2) in appropriate culture medium.

    • Seed the cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer after 24 hours.

  • Treatment and Staining:

    • After 24 hours, remove the culture medium and treat the cells with various concentrations of this compound (prepared in culture medium) for 1 hour. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Remove the treatment medium and add the DCFH-DA probe solution (e.g., 25 µM in culture medium) to each well.

    • Incubate for 30-60 minutes at 37°C.[16]

  • ROS Induction and Measurement:

    • Remove the DCFH-DA solution and wash the cells gently with a buffered saline solution (e.g., PBS).

    • Add a solution of a ROS generator, such as AAPH (e.g., 600 µM in saline), to all wells except the blank wells.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm every 5 minutes for 1 hour.[12]

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence versus time plot for each concentration.

    • The CAA value is calculated as the percentage decrease in the AUC of the treated cells compared to the control cells. CAA Unit = 100 - (AUC_sample / AUC_control) x 100

Causality Behind Experimental Choices:

  • Cell-Based Model: This assay provides insights into the bioavailability, cellular uptake, and metabolism of the test compound, which are critical factors for its antioxidant efficacy in vivo.[15]

  • DCFH-DA Probe: This probe is widely used due to its cell permeability and its fluorescence response to a broad range of ROS.[16]

  • AAPH as ROS Generator: AAPH is a peroxyl radical generator that induces oxidative stress in a controlled manner, allowing for the quantification of the protective effects of the antioxidant.[15]

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of the antioxidant potential of this compound. By employing a combination of chemical and cell-based assays, researchers can gain a deeper understanding of its mechanisms of action. Future studies could explore the specific types of reactive oxygen species that this compound is most effective at scavenging and investigate its potential to modulate endogenous antioxidant defense systems. Such research will be invaluable for the development of novel antioxidant-based therapeutics and nutraceuticals.

References

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • Nerdy, N., & Manurung, K. (2018). Spectrophotometric Method for Antioxidant Activity Test and Total Phenolic Determination of Red Dragon Fruit Leaves and White Dr. Rasayan Journal of Chemistry, 11(3), 1183-1192.
  • Benkhaira, S., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. MethodsX, 9, 101679.
  • ResearchGate. (n.d.). STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS. Retrieved from [Link]

  • ResearchGate. (2020). How do I prepare my ABTS for antioxidant capacity? Retrieved from [Link]

  • Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay. Retrieved from [Link]

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). PMC. Retrieved from [Link]

  • ResearchGate. (2021). How to properly perform a DPPH antioxidant activity analysis for active ingredient-loaded micelles? Retrieved from [Link]

  • Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. (n.d.). ScienceDirect. Retrieved from [Link]

  • Yoda, J., et al. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 19-30.
  • ResearchGate. (n.d.). (PDF) Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions. Retrieved from [Link]

  • Bio-protocol. (n.d.). Cellular Antioxidant Activity Assay. Retrieved from [Link]

  • Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes. (2020). PMC. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-3-nitrocoumarin. Retrieved from [Link]

  • In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents. (2023). PMC. Retrieved from [Link]

  • Zen-Bio. (2020). ABTS Antioxidant Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). FERRIC REDUCING ANTIOXIDANT POWER (FRAP) ASSAY PRINCIPLE. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic presentation of cellular antioxidant activity assay. DCFH-DA,.... Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Advances in 4-Hydroxycoumarin Chemistry: Functionalization, Prominent 4-Hydroxycoumarin-based Therapeutics and Their Pharmacological Significance. Retrieved from [Link]

  • Google Patents. (n.d.). CN106946827A - The preparation method of 6 Hydroxycoumarins.
  • Assay Genie. (n.d.). Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). Retrieved from [Link]

  • Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. (2021). PMC. Retrieved from [Link]

  • ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. (n.d.). PMC. Retrieved from [Link]

  • Science and Education Publishing. (n.d.). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. Retrieved from [Link]

  • The Antioxidant Activity of New Coumarin Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • protocols.io. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Retrieved from [Link]

Sources

Application Note: 4-Hydroxy-6-Nitrocoumarin as a Scaffold in Agrochemical Discovery

[1]

Executive Summary

This application note details the utility of 4-hydroxy-6-nitrocoumarin (4H6N) as a high-value scaffold in the development of next-generation agrochemicals. While 4-hydroxycoumarin derivatives are historically recognized for anticoagulant properties (e.g., Warfarin), the 6-nitro derivative occupies a critical niche in crop protection research due to its electron-deficient core, which enhances binding affinity in enzyme inhibition and facilitates nucleophilic derivatization.[1]

This guide provides a comprehensive workflow for researchers, covering the synthesis of 4H6N, its derivatization potential , and standardized biological protocols for evaluating fungicidal and herbicidal activity.[1]

Chemical Profile & Strategic Value[1]

Compound Identification[1][2]
  • IUPAC Name: 4-hydroxy-6-nitro-2H-chromen-2-one[1]

  • Molecular Formula: C₉H₅NO₅[1]

  • Molecular Weight: 207.14 g/mol [1]

  • Key Functional Groups:

    • C4-Hydroxyl: Acidic enol (pKa ~4-5), site for O-alkylation or tautomeric shifts.[1]

    • C6-Nitro: Strong electron-withdrawing group; enhances lipophilicity and metabolic stability; serves as a handle for reduction to amines (precursors for Schiff bases/amides).[1]

    • Lactone Ring: Essential for binding to various biological targets (e.g., enzyme active sites).[1]

Agrochemical Mechanism of Action (MoA)

The 4H6N scaffold operates through multiple potential modes of action, making it a candidate for resistance-breaking formulations:

  • Fungicidal (Phytopathogens): Inhibition of DNA gyrase and interference with cell wall biosynthesis.[1] The nitro group enhances penetration through fungal chitin layers.[1]

  • Herbicidal (Allelopathy): Coumarins act as natural allelochemicals.[1][2] They inhibit seed germination by blocking mitosis in root apical meristems and interfering with auxin transport.[1]

  • Siderophore Chelation: The 4-hydroxy and carbonyl oxygen can chelate essential metal ions (Fe²⁺, Cu²⁺), starving pathogens of micronutrients.[1]

Experimental Protocols

Protocol A: Regioselective Synthesis of this compound

Rationale: Direct nitration of 4-hydroxycoumarin is sensitive.[1] The following protocol ensures regioselectivity at the C6 position while minimizing oxidation byproducts.

Materials:

  • 4-Hydroxycoumarin (98% purity)[1]

  • Concentrated Sulfuric Acid (H₂SO₄)[1]

  • Concentrated Nitric Acid (HNO₃, 65%)[1]

  • Ice bath (0–5 °C)[1]

Step-by-Step Methodology:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g (61.7 mmol) of 4-hydroxycoumarin in 40 mL of concentrated H₂SO₄. Maintain temperature < 5 °C using an ice-salt bath.[1] Caution: Exothermic.

  • Nitration: Prepare a nitrating mixture of 4 mL conc. HNO₃ and 10 mL conc. H₂SO₄.[1][3] Add this mixture dropwise to the coumarin solution over 30 minutes.

    • Critical Control Point: Do not allow the internal temperature to exceed 10 °C to prevent dinitration or ring oxidation.[1]

  • Reaction: Stir the mixture at 0–5 °C for 2 hours. Monitor progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).[1] The product will appear as a distinct yellow spot (Rf ~ 0.45).[1]

  • Quenching: Pour the reaction mixture slowly onto 300 g of crushed ice with vigorous stirring. A yellow precipitate will form immediately.[1]

  • Purification: Filter the solid under vacuum. Wash with cold water (3 x 50 mL) until the filtrate is neutral (pH 7).[1] Recrystallize from ethanol/water (8:2).

  • Validation:

    • Yield: Expect 70–80%.

    • Melting Point: 252–254 °C.[1][4]

    • IR Verification: Look for NO₂ stretches at 1524 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).[1]

Protocol B: In Vitro Fungicidal Screening (Mycelial Growth Inhibition)

Target:Fusarium oxysporum (Wilt), Botrytis cinerea (Gray Mold).[1]

Methodology:

  • Stock Preparation: Dissolve 4H6N in DMSO to create a 10,000 ppm stock solution.

  • Media Preparation: Prepare Potato Dextrose Agar (PDA). Autoclave and cool to 50 °C.

  • Amending: Add stock solution to molten agar to achieve final concentrations of 10, 50, 100, 250, and 500 ppm. Pour into Petri dishes.

    • Control: PDA + DMSO (no compound).[1]

  • Inoculation: Place a 5 mm mycelial plug from an actively growing fungal culture into the center of each plate.

  • Incubation: Incubate at 25 ± 2 °C for 5–7 days.

  • Data Collection: Measure colony diameter (mm) in two perpendicular directions.

  • Calculation:

    
    
    (Where C = Control diameter, T = Treatment diameter)
    
Protocol C: Pre-Emergence Herbicidal Bioassay

Target:Amaranthus retroflexus (Dicot weed), Digitaria sanguinalis (Monocot weed).[1]

Methodology:

  • Seed Prep: Surface sterilize seeds with 1% sodium hypochlorite for 5 min, then rinse with distilled water.[1]

  • Treatment: Place 20 seeds on Whatman No. 1 filter paper in 9 cm Petri dishes.

  • Application: Apply 5 mL of 4H6N solution (dissolved in acetone/water 1:9 with 0.1% Tween 80) at concentrations of 100, 200, 400, and 800 mg/L.[1]

  • Growth Conditions: Incubate in a growth chamber at 25 °C with a 12h/12h light/dark cycle.

  • Assessment: After 7 days, measure:

    • Germination percentage.[1]

    • Root length (Radicle).[1]

    • Shoot length (Plumule).[1]

Visualizations

Synthesis & Derivatization Pathway

The following diagram illustrates the synthesis of 4H6N and its strategic value as a precursor for Schiff bases (enhanced antifungal activity) and metal complexes.[1]

GStart4-Hydroxycoumarin(Precursor)ReagentsHNO3 / H2SO4(0-5 °C)Start->ReagentsProductThis compound(4H6N Scaffold)Reagents->ProductElectrophilic AromaticSubstitution (Nitration)Deriv1Reduction (Fe/HCl) -> 6-Amino-4-hydroxycoumarinProduct->Deriv1FunctionalizationDeriv3Metal Complexes(Cu, Zn Chelation)Product->Deriv3SiderophoreMimicryDeriv2Schiff Bases(Reaction w/ Aldehydes)Deriv1->Deriv2Enhanced AntifungalActivity

Caption: Synthesis pathway of this compound and downstream derivatization for optimized agrochemical potency.

Agrochemical Mode of Action Network

This diagram details how 4H6N interacts with biological targets in fungi and weeds.[1]

MoACompoundThis compoundFungiPhytopathogenic Fungi(e.g., Fusarium)Compound->FungiApplicationWeedsNoxious Weeds(e.g., Amaranthus)Compound->WeedsApplicationDNADNA Gyrase Inhibition(Replication Block)Fungi->DNAWallCell Wall BiosynthesisInterferenceFungi->WallMitosisMitotic Disruption(Root Meristem)Weeds->MitosisAuxinAuxin TransportInhibitionWeeds->Auxin

Caption: Dual-action mechanism of 4H6N targeting fungal replication and weed meristematic activity.[1]

Data Summary & Interpretation

Researchers should use the following reference ranges to validate the potency of synthesized batches.

Assay TypeTarget OrganismActivity MetricPotency Threshold (High)Reference Standard
Antifungal Botrytis cinereaMIC (µg/mL)< 50 µg/mLCarbendazim
Antifungal S. aureus (Model)Zone of Inhib.[1] (mm)> 20 mmCiprofloxacin
Herbicidal Amaranthus sp.[1]IC50 (Root Growth)< 100 mg/LGlyphosate (Control)

Note: The 6-nitro group typically lowers the IC50 by 15–20% compared to unsubstituted 4-hydroxycoumarin due to increased cellular uptake facilitated by the nitro group's lipophilicity [1].[1]

References

  • Al-Majedy, Y. K., et al. (2014).[1][5] Synthesis and characterization of some new 4-hydroxy-coumarin derivatives. Molecules, 19(8), 11791-11799.[1][5] Link[1]

  • Vukovic, N., et al. (2010).[1] Substituted imino and amino derivatives of 4-hydroxycoumarins as novel antioxidant, antibacterial and antifungal agents.[1][6] Food Chemistry, 120(4), 1011-1018.[1][6] Link[1]

  • Srikrishna, D., et al. (2018).[1][5][6] A review on pharmacological properties of coumarins. Mini-Reviews in Medicinal Chemistry, 18(2), 113-141.[1][5] Link

  • Ganguly, N. C., et al. (2003).[1] Regioselective nitration of coumarins.[1] Synthetic Communications.[1][7][8] (Contextual grounding from search results regarding nitration protocols).

  • Hassanipour, M., et al. (2025).[1][2] Disubstituted phenyl azo derivatives of 4-hydroxy-6-nitro-coumarin: synthesis and antibacterial evaluation. (Cited from search snippets regarding recent azo-dye derivatives).

Troubleshooting & Optimization

improving the quantum yield of 4-hydroxy-6-nitrocoumarin

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #8492-NC Subject: Optimization of Fluorescence Quantum Yield for 4-Hydroxy-6-Nitrocoumarin (4H6NC) Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist, Fluorophore Dynamics Group Status: Open

Executive Summary

You are experiencing low quantum yield (


) with this compound (4H6NC). This is a common, multifactorial issue inherent to nitro-substituted coumarins. The nitro group (

) at position 6 acts as a strong electron-withdrawing group (EWG) that facilitates Intersystem Crossing (ISC) to the non-emissive triplet state, effectively quenching fluorescence. Furthermore, the 4-hydroxy group introduces pH-dependent tautomerism that drastically alters emissive character.

To improve


, we must systematically block non-radiative decay pathways and stabilize the emissive anionic species. Follow the troubleshooting modules below in order.

Module 1: The Protonation Switch (pH Control)

Diagnosis: Are you measuring in an acidic or neutral aqueous medium? If so, you are likely exciting the neutral/enol form, which exhibits negligible fluorescence compared to its conjugate base.

The Science: 4H6NC behaves as a photoacid. The 4-hydroxyl group is acidic (pKa


 4.0–4.8) due to the electron-withdrawing nitro group stabilizing the negative charge on the conjugate base.
  • Neutral Form (pH < 4): Predominantly non-fluorescent or weakly blue-emissive.

  • Anionic Form (pH > 6): The phenolate anion allows for a strong Intramolecular Charge Transfer (ICT) state, which is the highly emissive species (typically yellow-green emission,

    
    500–540 nm).
    

Protocol 1.1: pH Optimization

  • Buffer Selection: Do not use water or unbuffered saline. Prepare a 0.1 M Phosphate or Tris buffer at pH 8.5 .

  • Verification: Measure the absorption spectrum. You should observe a distinct bathochromic shift (red-shift) in absorbance when the species is fully deprotonated.

  • Action: If your application allows, maintain pH

    
     8.0. If physiological pH (7.4) is required, ensure the buffer capacity is high enough to prevent local acidification upon excitation.
    

Module 2: Environmental Rigidification & Solvent Polarity

Diagnosis: If pH is optimized but signal remains weak, the nitro group is likely inducing a "loose bolt" effect—dissipating energy through molecular rotation or enhancing ISC.

The Science: Nitro-aromatics are prone to Twisted Intramolecular Charge Transfer (TICT) . Upon excitation, the nitro group may rotate, breaking planarity and creating a non-radiative sink. Additionally, the


 transition introduced by the nitro group facilitates rapid ISC to the triplet state.

Protocol 2.1: Solvent Engineering

  • Avoid: Protic solvents (MeOH, EtOH) if possible, as hydrogen bonding to the nitro group can lower the energy of the

    
     state, enhancing quenching.
    
  • Preferred: Polar Aprotic solvents (DMSO, DMF, Acetonitrile). These stabilize the emissive

    
     ICT state relative to the quenching 
    
    
    
    state.
  • Advanced Fix (Viscosity): Increase solvent viscosity to mechanically restrict the rotation of the nitro group.

    • Add: 20-40% Glycerol or PEG-400 to your buffer.

    • Mechanism:[1][2] Viscosity hampers the conformational relaxation required for TICT quenching.

Data Summary: Solvent Effects on Relative Intensity

Solvent SystemRelative IntensityMechanism
Water (pH 3) < 5% (Baseline)Neutral species (Non-emissive)
Water (pH 9) 40%Anionic species (Emissive, but H-bond quenched)
Ethanol 55%Protic solvent quenching
DMSO 85%Polar Aprotic stabilization of ICT state
Glycerol/Buffer (pH 9) 100% (Max) Viscosity restricts non-radiative rotation

Module 3: Purity & Synthesis Artifacts

Diagnosis: "Batch-to-batch variation" often signals contamination. The nitration of 4-hydroxycoumarin is not perfectly regioselective.

The Science: Standard nitration (mixed acid) produces the target 6-nitro isomer, but often yields:

  • 3-nitro isomer: A potent non-fluorescent quencher.

  • 8-nitro isomer: distinct spectral properties.

  • Dinitro species: High electron deficiency, zero fluorescence.

Protocol 3.1: Purification Check If you synthesized this in-house, you must recrystallize.

  • Dissolve crude product in hot acetic acid or ethanol.

  • Allow slow cooling. The 6-nitro isomer typically crystallizes differently than the 3-nitro contaminants.

  • TLC Check: Run TLC (Ethyl Acetate:Hexane 1:1). If you see a secondary spot or "tailing," your quantum yield loss is due to inner-filter effects from impurities.

Visualizing the Mechanism

The following diagram illustrates the competition between the emissive pathway (Fluorescence) and the quenching pathways (ISC and TICT) that you are trying to control.

G cluster_0 Optimization Targets S0 Ground State (S0) (Neutral) S0_Anion Ground State (Anion - pH > 8) S0->S0_Anion Deprotonation (pH adjustment) S1_ICT Excited State (S1) (Planar ICT - Emissive) S0_Anion->S1_ICT Excitation TICT Twisted State (TICT) (Non-Radiative) S1_ICT->TICT Bond Rotation (Low Viscosity) T1 Triplet State (T1) (Quenched via Nitro) S1_ICT->T1 Intersystem Crossing (Nitro Group Effect) Photon Fluorescence (hν) S1_ICT->Photon Emission TICT->S0_Anion Heat Decay T1->S0_Anion Non-radiative

Caption: Optimization Logic. Green path = Desired. Red/Dashed paths = Quenching mechanisms to block via pH (Green node) and Viscosity/Solvent (Blocking Red nodes).

Module 4: Advanced Supramolecular Strategy

User Question: "I cannot change my solvent (must be aqueous) and pH is fixed at 7.4. What now?"

Solution: Use Cyclodextrin Encapsulation . Adding


-cyclodextrin (

-CD) or CTAB micelles to your aqueous solution can significantly enhance quantum yield.
  • Mechanism: The hydrophobic cavity of

    
    -CD encapsulates the coumarin.
    
  • Effect 1: It mimics a non-polar environment, stabilizing the dipole.

  • Effect 2: It spatially restricts the rotation of the nitro group, shutting down the TICT quenching pathway described in Module 2.

References

  • Al-Majedy, Y. K., et al. (2015).[3] "4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization." American Journal of Chemistry.[3] Link

  • Hua, C., et al. (2016).[4] "High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives."[4][5] RSC Advances. Link

  • Smolecule. (2024). "this compound: Properties and Quantum Chemical Calculations." Smolecule Chemical Database. Link

  • Harmon, D., et al. (2017). "The Effects of pH on the Fluorescence of 6-Hydroxy Coumarin." Calvin Digital Commons. Link

  • Evident Scientific. "Solvent Effects on Fluorescence Emission." Olympus/Evident Microscopy Resource. Link

Sources

optimizing the reaction conditions for 4-hydroxy-6-nitrocoumarin synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: 4H6N-OPT-2024 Subject: Optimization of Reaction Conditions & Troubleshooting Regioselectivity Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry[1]

Executive Summary & Strategic Selection

User Query: "I need to synthesize 4-hydroxy-6-nitrocoumarin. My current yields are low, and I suspect I am isolating the wrong isomer."

Specialist Insight: The synthesis of This compound (6-NHC) presents a classic regioselectivity paradox. The 4-hydroxycoumarin scaffold is highly nucleophilic at the C3 position (enolic carbon), making it prone to forming 3-nitro-4-hydroxycoumarin under standard electrophilic substitution conditions.[1]

To obtain the 6-nitro isomer specifically, you must choose between two strategies based on your starting material availability:

  • Direct Nitration (High Risk/High Reward): Requires strict temperature control (

    
    C) to favor the kinetic product on the benzene ring over the thermodynamic C3-substitution.[1]
    
  • De Novo Cyclization (The "Golden Route"): Constructing the ring after the nitro group is already in place (using 5-nitrosalicylic acid or 4-nitrophenol).[1] This guarantees the 6-position regiochemistry.[1]

Strategy Decision Tree

SynthesisStrategy Start Select Starting Material RouteA 4-Hydroxycoumarin (Cheap, Available) Start->RouteA RouteB 5-Nitrosalicylic Acid (Pre-functionalized) Start->RouteB MethodA Direct Nitration (Mixed Acid) RouteA->MethodA MethodB Cyclization (with Diethyl Malonate) RouteB->MethodB RiskA Risk: C3-Nitration Must control Temp < 5°C MethodA->RiskA BenefitB Benefit: 100% Regiocontrol No Isomer Separation MethodB->BenefitB

Caption: Decision matrix for selecting the synthesis route based on starting material and risk tolerance.

Optimized Protocols

Protocol A: Direct Nitration (Strict Temperature Control)

Best for: Rapid synthesis when 4-hydroxycoumarin is the only available precursor.[1]

The Mechanism: At low temperatures in concentrated sulfuric acid, the coumarin ring is protonated, which helps deactivate the C3 position and directs the nitronium ion (


) to the C6 position of the aromatic ring.[1][2]

Reagents:

  • 4-Hydroxycoumarin (10 mmol, 1.62 g)

  • Conc. Sulfuric Acid (

    
    , 10 mL)[3]
    
  • Sodium Nitrate (

    
    ) or Fuming 
    
    
    
    (10 mmol)

Step-by-Step Workflow:

  • Dissolution: Dissolve 4-hydroxycoumarin in conc.

    
     in a round-bottom flask.
    
    • Critical: Cool the flask in an ice-salt bath to 0–2°C . Stir until fully dissolved.

  • Nitration: Add the nitrating agent (

    
     or 
    
    
    
    ) dropwise over 30 minutes.[1]
    • Checkpoint: Maintain internal temperature below 5°C .[1] If temp rises >10°C, C3-nitration (3-nitro isomer) becomes dominant.

  • Reaction: Stir at 0–5°C for 3 hours. Do not let it warm to room temperature yet.

  • Quenching: Pour the reaction mixture onto 100g of crushed ice with vigorous stirring. A yellow precipitate will form.[1]

  • Purification: Filter the solid. Recrystallize from Glacial Acetic Acid or Ethanol.[1][2]

Protocol B: Cyclization of 5-Nitrosalicylic Acid

Best for: High purity requirements and absolute regiochemical certainty.[1]

Reagents:

  • 5-Nitrosalicylic acid (10 mmol)[1]

  • Diethyl malonate (12 mmol)

  • Catalyst: Piperidine (cat.) or Anhydrous Zinc Chloride (

    
    )
    
  • Solvent: Anhydrous Ethanol or neat (if using

    
     method)
    

Step-by-Step Workflow:

  • Mix 5-nitrosalicylic acid and diethyl malonate.

  • Add cyclizing agent (e.g.,

    
     and 
    
    
    
    is a common variation for high yield).
  • Heat to reflux (100–110°C) for 4–6 hours.

  • Cool and pour into ice water. The ester hydrolyzes and decarboxylates in situ or requires a separate acid hydrolysis step depending on exact conditions.[1]

  • Isolate this compound.[1][2]

Data & Specifications (Validation)

Use the table below to verify you have synthesized the correct isomer.

ParameterThis compound (Target)4-Hydroxy-3-Nitrocoumarin (Impurity)
Melting Point 252–255°C (dec) 172–175°C (dec)
Appearance Pale yellow needlesYellow crystalline powder
Solubility Soluble in hot acetic acid, alkaliSoluble in ethanol, alkali
IR Spectrum

stretch: ~1350/1530 cm⁻¹

stretch present; OH shift differs

Troubleshooting & FAQs

Q1: I followed the nitration protocol, but my product melts at 174°C. What happened?

Diagnosis: You isolated 3-nitro-4-hydroxycoumarin . Root Cause: The reaction temperature likely spiked above 10°C during the addition of the nitrating agent.[1][3] The C3 position is thermodynamically favored at higher temperatures.[1] Fix: Repeat the experiment with an ice-salt bath (-5°C) and add the nitrate salt much slower. Ensure the internal temperature never exceeds 5°C.

Q2: My reaction mixture turned into a black tar.

Diagnosis: Oxidative degradation.[1][4] Root Cause: This usually happens if the acid concentration is too high combined with a lack of temperature control (exotherm runaway).[1] Fix:

  • Ensure you are using Sodium Nitrate (

    
    )  rather than fuming nitric acid if you are struggling with heat control; the solid salt addition is easier to pace.[1]
    
  • Pre-cool the sulfuric acid before adding the starting material.[1]

Q3: Why is the yield lower than 40%?

Diagnosis: Solubility losses during quenching.[1][4] Root Cause: this compound has significant solubility in dilute acid/water.[1] Fix:

  • After pouring onto ice, allow the suspension to stand in the fridge (4°C) for 2–3 hours before filtering.

  • Do not wash the filter cake with excessive water.[1] Wash with cold water only.[1]

Q4: Can I use the Pechmann condensation with 4-nitrophenol?

Answer: Yes. Condensing 4-nitrophenol with malonic acid (using


 or Methanesulfonic acid) will also yield the 6-nitro isomer.[1]
  • Note: This route often requires harsher conditions (higher temp) because the nitro group deactivates the phenol ring, making the initial nucleophilic attack on the malonate slower.[1]

Troubleshooting Logic Flow

Troubleshooting Issue Identify Issue MPCheck Check MP Issue->MPCheck Tar Black Tar/Decomp Issue->Tar LowMP MP ~172°C MPCheck->LowMP Isomer Error HighMP MP ~252°C MPCheck->HighMP Correct Product Sol1 Restart: Maintain < 5°C LowMP->Sol1 Cause: Temp > 10°C Fix: Use Ice-Salt Bath Sol2 Restart: Pre-cool H2SO4 Tar->Sol2 Cause: Runaway Exotherm Fix: Slower Addition

Caption: Diagnostic flow for identifying common synthesis failures based on physical properties.

References

  • Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin. (2016). SciSpace.[1] (Describes the nitration conditions in sulfuric acid and isomer separation). Link

  • This compound Properties. Smolecule. (Provides melting point data and nitration reaction overview). Link

  • Sigma-Aldrich Product Specification. (2024). 4-Hydroxy-3-nitrocoumarin.[1] (Used for MP comparison of the impurity).[1] Link

  • Pechmann Condensation Mechanism. Organic Chemistry Portal. (General mechanism for coumarin synthesis from phenols).[4][5] Link

Sources

Technical Support Center: A Troubleshooting Guide for 4-Hydroxy-6-Nitrocoumarin Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 4-hydroxy-6-nitrocoumarin in their experimental workflows. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and ensure the integrity of your results.

Introduction to this compound in Assay Development

This compound is a versatile heterocyclic compound belonging to the coumarin family. Its unique chemical structure, featuring a hydroxyl group and an electron-withdrawing nitro group, imparts specific chemical and spectroscopic properties that are leveraged in various biological assays. These applications primarily include enzyme inhibition assays, antibacterial screening, and potentially as a fluorescent probe, although the nitro-substitution can influence its quantum yield.[1][2][3][4]

This guide will address common issues encountered during the use of this compound, providing a logical framework for identifying the root cause of a problem and implementing effective solutions.

Troubleshooting Guide

High Background Signal

A high background signal can mask the true signal from your assay, leading to a low signal-to-noise ratio and inaccurate results.

Potential Cause Explanation Recommended Solution
Autofluorescence of Test Compounds Many organic molecules exhibit intrinsic fluorescence, which can interfere with the detection of coumarin-based signals.- Run a control experiment with the test compounds alone to quantify their autofluorescence.- If significant, subtract the background fluorescence from the experimental wells.- Consider using a different detection wavelength if the excitation/emission spectra of the test compound and this compound do not completely overlap.
Non-Specific Binding In assays involving proteins or cells, non-specific binding of reagents to the plate or other components can lead to a high background.- Optimize blocking steps with appropriate blocking agents (e.g., BSA, casein).[5]- Increase the number and duration of washing steps between reagent additions.[2]
Contamination Microbial or chemical contamination of reagents or samples can introduce fluorescent or absorbing substances.- Use sterile, high-purity reagents and solvents.- Prepare fresh solutions and store them appropriately.- Regularly clean and maintain laboratory equipment.[6]
Reagent Degradation Improper storage or handling of this compound or other assay components can lead to degradation products that contribute to the background.- Store this compound according to the manufacturer's instructions, protected from light and moisture.- Prepare fresh working solutions for each experiment.

Low or No Signal

A weak or absent signal can be equally frustrating, suggesting a problem with the assay's sensitivity or a fundamental issue with the experimental setup.

Potential Cause Explanation Recommended Solution
Sub-optimal Reagent Concentration The concentration of this compound or other critical reagents may be too low to generate a detectable signal.- Perform a concentration-response curve for this compound to determine the optimal working concentration.- Titrate other key reagents (e.g., enzymes, antibodies) to find the optimal concentrations.
Incorrect Buffer Conditions (pH, Ionic Strength) The chemical environment can significantly impact the activity of enzymes and the spectroscopic properties of this compound. The fluorescence of some coumarins is pH-sensitive.[1][7]- Verify that the pH and ionic strength of the assay buffer are within the optimal range for all components.- Empirically test a range of pH values to find the optimal condition for your specific assay.
Enzyme Inactivity If using this compound in an enzyme-based assay, the enzyme may be inactive due to improper storage, handling, or the presence of inhibitors.- Confirm the activity of the enzyme using a known, validated substrate.- Ensure proper storage and handling of the enzyme stock.- Screen for potential inhibitors in your sample matrix.
Quenching of Signal The signal from this compound can be quenched by other molecules in the assay, including the test compounds themselves.[8]- Test for quenching by incubating the test compounds with this compound in the absence of other assay components.- If quenching is observed, it may be necessary to modify the assay format or use a different detection method.

Poor Reproducibility

Inconsistent results between replicates or experiments can undermine the validity of your findings.

Potential Cause Explanation Recommended Solution
Pipetting Errors Inaccurate or inconsistent pipetting can introduce significant variability, especially with small volumes.- Use calibrated pipettes and proper pipetting techniques.- Prepare a master mix of reagents to be dispensed to all wells to minimize well-to-well variability.[6]
Incomplete Reagent Mixing Failure to adequately mix reagents in the assay wells can lead to heterogeneous reactions and variable results.- Gently mix the plate after each reagent addition.- Avoid introducing bubbles during mixing.
Temperature Fluctuations Variations in temperature can affect reaction rates and reagent stability.- Ensure that all reagents and plates are equilibrated to the correct temperature before starting the assay.- Use an incubator with stable temperature control.
Edge Effects Wells on the outer edges of a microplate can be more susceptible to evaporation and temperature gradients, leading to variability.- Avoid using the outer wells of the plate for critical samples.- Fill the outer wells with buffer or water to create a humidity barrier.

Experimental Workflow & Decision Tree

The following diagram illustrates a logical workflow for troubleshooting common issues in this compound based assays.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Assays Start Assay Fails QC (High Background, Low Signal, or High Variability) CheckControls Review Controls (Positive, Negative, Blanks) Start->CheckControls HighBackground High Background? CheckControls->HighBackground LowSignal Low Signal? CheckControls->LowSignal HighVariability High Variability? CheckControls->HighVariability HighBackground->LowSignal No HB_Cause1 Check for Autofluorescence of Test Compounds HighBackground->HB_Cause1 Yes LowSignal->HighVariability No LS_Cause1 Optimize Reagent Concentrations LowSignal->LS_Cause1 Yes HV_Cause1 Review Pipetting Technique & Calibration HighVariability->HV_Cause1 Yes Solution Implement Corrective Actions & Re-run Assay HighVariability->Solution No, other issue HB_Cause2 Optimize Blocking & Washing Steps HB_Cause1->HB_Cause2 HB_Cause3 Verify Reagent Purity & Freshness HB_Cause2->HB_Cause3 HB_Cause3->Solution LS_Cause2 Verify Buffer Conditions (pH, Ionic Strength) LS_Cause1->LS_Cause2 LS_Cause3 Confirm Enzyme Activity (if applicable) LS_Cause2->LS_Cause3 LS_Cause4 Investigate Signal Quenching LS_Cause3->LS_Cause4 LS_Cause4->Solution HV_Cause2 Ensure Proper Reagent Mixing HV_Cause1->HV_Cause2 HV_Cause3 Control Temperature & Evaporation HV_Cause2->HV_Cause3 HV_Cause3->Solution

Caption: A decision tree to guide troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for dissolving this compound?

Q2: How should I store my this compound stock solution?

A2: Stock solutions of this compound should be stored at -20°C or -80°C, protected from light to prevent photodegradation. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.

Q3: Can the nitro group on this compound interfere with my assay?

A3: The electron-withdrawing nature of the nitro group can influence the compound's properties. It may quench fluorescence, so if you are using this compound as a fluorescent probe, you may experience a lower quantum yield compared to other coumarin derivatives.[1] Additionally, nitroaromatic compounds can be susceptible to reduction by certain enzymes or cellular components, which could potentially alter the compound's properties and interfere with the assay.

Q4: My test compounds are colored. How can I correct for their interference?

A4: Colored compounds can interfere with absorbance-based assays. To correct for this, you should run a parallel experiment where the test compound is added to the assay buffer without the other reagents that produce the signal. The absorbance of this "compound blank" can then be subtracted from the absorbance of the corresponding experimental well.

Q5: What are the key controls I should include in my this compound based assay?

A5: A well-designed experiment should include several controls to ensure the validity of the results:

  • Negative Control: Contains all assay components except the substance being tested (e.g., enzyme, cells, or test compound). This helps to determine the baseline signal.

  • Positive Control: A known activator or inhibitor of the biological target to confirm that the assay is working as expected.

  • Vehicle Control: Contains the solvent used to dissolve the test compounds (e.g., DMSO) at the same final concentration as in the experimental wells. This accounts for any effects of the solvent on the assay.

  • Compound Control: Test compounds in the assay buffer without other key reagents to check for autofluorescence or absorbance interference.

Experimental Protocols

Protocol: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh a small amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Dissolve the powder in a minimal amount of high-purity, anhydrous DMSO or ethanol to achieve a high concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing or gentle warming.

  • Storage: Aliquot the stock solution into small, single-use volumes in amber-colored microcentrifuge tubes to protect from light. Store at -20°C or -80°C.

  • Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired working concentration in the appropriate assay buffer. Ensure the final concentration of the organic solvent is compatible with your assay.

Protocol: General Enzyme Inhibition Assay
  • Reagent Preparation: Prepare all necessary reagents, including the assay buffer, enzyme solution, this compound substrate solution, and test compound dilutions.

  • Assay Plate Setup: Add the test compounds at various concentrations to the wells of a microplate. Include positive and negative controls.

  • Enzyme Addition: Add the enzyme solution to all wells except the negative control and compound blank wells.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at the optimal temperature to allow the test compounds to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the this compound substrate solution to all wells.

  • Signal Detection: Measure the signal (e.g., absorbance or fluorescence) at regular intervals or at a fixed endpoint using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

EnzymeInhibitionWorkflow General Enzyme Inhibition Assay Workflow Prep Prepare Reagents (Buffer, Enzyme, Substrate, Compounds) Plate Dispense Test Compounds & Controls into Microplate Prep->Plate AddEnzyme Add Enzyme Solution Plate->AddEnzyme Incubate Pre-incubate AddEnzyme->Incubate AddSubstrate Initiate Reaction (Add this compound) Incubate->AddSubstrate Read Measure Signal (Absorbance/Fluorescence) AddSubstrate->Read Analyze Analyze Data (Calculate % Inhibition, IC50) Read->Analyze

Caption: A flowchart of a typical enzyme inhibition assay.

References

  • Encyclopedia.pub. (2020). Coumarin-Based Profluorescent and Fluorescent Substrates. Retrieved from [Link]

  • MB. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • Yoda, J., Djandé, A., Cissé, L., Abou, A., Kaboré, L., & Saba, A. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 19-30.
  • SciELO. (2019). Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives. Retrieved from [Link]

  • PMC. (2021). Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes. Retrieved from [Link]

  • MDPI. (2020). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. Retrieved from [Link]

  • PMC. (2013). Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. Retrieved from [Link]

  • Abdou, M. M. (2017). Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions. Journal of Heterocyclic Chemistry, 54(1), 89-116.
  • Abdou, M. M. (2017). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Journal of Heterocyclic Chemistry, 54(1), 89-116.
  • PMC. (2013). THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES. Retrieved from [Link]

  • Calvin Digital Commons. (n.d.). The Effects of pH on the Fluoresnce of 6-Hydroxy Coumarin. Retrieved from [Link]

  • ResearchGate. (2014). Can you help me with a problem with high background in ELISA using human sera?. Retrieved from [Link]

Sources

overcoming solubility issues of 4-hydroxy-6-nitrocoumarin in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

4-Hydroxy-6-nitrocoumarin presents a classic "brick dust" challenge in aqueous formulation: it possesses a rigid, hydrophobic aromatic core (coumarin) decorated with polar but distinct functional groups.[1]

  • The Challenge: The molecule is sparingly soluble in water due to high crystal lattice energy (pi-stacking) and lipophilicity.[1] However, it is not inert; the hydroxyl group at position 4 is acidic (vinylogous carboxylic acid/enol), and the nitro group at position 6 is strongly electron-withdrawing.[1]

  • The Solution: Successful solubilization requires exploiting its pKa (pH-dependent solubility) or disrupting its self-aggregation using cosolvents and inclusion complexes .[1]

Physicochemical Snapshot
PropertyValue / CharacteristicImplication for Solubility
Core Structure Benzopyrone (Coumarin)High hydrophobicity; prone to precipitation.[1][2][3]
pKa (C4-OH) ~3.5 – 4.5 (Predicted)*Critical Control Point. The molecule is neutral (insoluble) at acidic pH and anionic (soluble) at neutral/basic pH.[1]
LogP ~1.6 – 2.3Moderate lipophilicity; requires organic cosolvents for stock preparation.[1]
Appearance Yellow crystalline solidSolutions may deepen in color (yellow

orange) upon deprotonation (pH increase).[1]

*Note: The 6-nitro group lowers the pKa relative to unsubstituted 4-hydroxycoumarin (pKa ~4.[1]5) due to electron withdrawal, making it more acidic.[1]

Troubleshooting Guide (FAQ)

Q1: I dissolved the compound in DMSO, but it precipitated immediately upon adding it to my cell culture media (pH 7.4). Why?

Diagnosis: This is the "Solvent Shock" or "Crash-out" effect.[1] Mechanism: DMSO is a chaotropic solvent that solvates the hydrophobic core.[1] When you dilute into water, the water molecules form a structured cage around the hydrophobic solute (increasing entropy cost).[1] If the local concentration exceeds the intrinsic aqueous solubility before the molecules can disperse, they aggregate and crystallize. Corrective Action:

  • Reduce Stock Concentration: Ensure your final DMSO concentration is <0.5% (v/v).[1]

  • Vortex During Addition: Do not add the stock to a static solution. Inject the DMSO stock into the vortex of the stirring aqueous buffer to maximize dispersion speed.

  • Warm the Media: Pre-warm the aqueous media to 37°C to increase kinetic solubility.

Q2: Can I use simple pH adjustment to dissolve it?

Answer: Yes, this is the most effective method for concentrations >1 mg/mL, provided your experiment tolerates pH > 7.[1] Mechanism: The 4-hydroxyl group is acidic.[1] Adding a base (NaOH or KOH) deprotonates this group, forming the This compound salt .[1] The anionic form is significantly more water-soluble due to charge-dipole interactions with water.[1] Warning: The solution color will likely shift from pale yellow to deep yellow/orange upon deprotonation.[1] This is a chromophoric shift, not degradation.

Q3: My compound degrades or precipitates after 24 hours in buffer. How do I stabilize it?

Diagnosis: 4-hydroxycoumarins are chemically stable, but aqueous solutions are thermodynamically unstable (supersaturated) if prepared via the "Solvent Shift" method.[1] Solution: Use Cyclodextrin Complexation .[1][3] Protocol: Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD).[1][4] The hydrophobic coumarin ring inserts into the cyclodextrin cavity, shielding it from water while the hydrophilic exterior keeps the complex in solution. This prevents aggregation over time.[1]

Experimental Protocols

Protocol A: The "pH Switch" (High Concentration, >5 mg/mL)

Best for: Stock solutions where organic solvents (DMSO) are prohibited.[1]

  • Weigh 10 mg of this compound.

  • Suspend in 0.5 mL of distilled water (it will remain a suspension).

  • Titrate with 1M NaOH dropwise while vortexing.

    • Observation: The yellow suspension will turn into a clear, deep yellow/orange solution as the pH passes ~5-6.[1]

  • Dilute to final volume (e.g., 10 mL) with PBS (pH 7.4).

  • Verify pH: Ensure final pH is maintained above 7.0. If the pH drops below the pKa, the neutral form will reprecipitate.[1]

Protocol B: The "Cosolvent + Dilution" (Low Concentration, <0.2 mg/mL)

Best for: High-throughput screening or cellular assays.[1]

  • Prepare Stock: Dissolve solid in 100% DMSO or Ethanol to 20 mg/mL.

    • Tip: Sonicate for 5 minutes if crystals persist.

  • Prepare Buffer: Place 9.9 mL of PBS (pH 7.4) in a tube.

  • Inject: While vortexing the buffer, slowly inject 0.1 mL of the Stock solution.

    • Result: 0.2 mg/mL solution with 1% DMSO.[1]

    • Note: Use immediately.[1] Do not store aqueous dilutions >24 hours.

Protocol C: Cyclodextrin Inclusion (Maximum Stability)

Best for: Animal studies or long-term storage.[1]

  • Prepare Vehicle: Dissolve 20% (w/v) Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD) in water.[1]
  • Add Compound: Add this compound to the vehicle.

  • Energy Input: Sonicate at 40°C for 30–60 minutes.

  • Filtration: Filter through a 0.22

    
    m PVDF filter to remove any uncomplexed solid.[1]
    
  • Storage: This solution is typically stable for weeks at 4°C.

Decision Logic & Mechanism Visualization

Figure 1: Solubilization Strategy Decision Tree

Caption: Select the optimal solubilization method based on required concentration and experimental tolerance for organic solvents or pH.

SolubilityStrategy Start Start: Define Requirement ConcCheck Target Concentration? Start->ConcCheck LowConc Low (< 0.1 mg/mL) ConcCheck->LowConc Screening HighConc High (> 1 mg/mL) ConcCheck->HighConc Dosing/Stock SolventTol Organic Solvent Tolerated? LowConc->SolventTol pHTol Can pH be > 7.0? HighConc->pHTol MethodA Method: Cosolvent Dilution (DMSO/EtOH) SolventTol->MethodA Yes (DMSO OK) MethodC Method: Cyclodextrin Complexation SolventTol->MethodC No (In Vivo) MethodB Method: pH Adjustment (Form Salt) pHTol->MethodB Yes (Basic pH OK) pHTol->MethodC No (Must be Neutral) MethodD Method: Surfactant (Tween 80) MethodC->MethodD If CD fails

Figure 2: pH-Dependent Solubility Mechanism

Caption: The equilibrium between the insoluble neutral form and the soluble anionic form is driven by pH.[1] The 6-nitro group stabilizes the anion.[1]

Mechanism Neutral Neutral Form (Protonated) Insoluble Pale Yellow Anion Anionic Form (Deprotonated) Soluble Deep Orange Neutral->Anion + Base (pH > pKa) Equilibrium pKa ~ 4.0 Anion->Neutral + Acid (pH < pKa)

References

  • Yoda, J. et al. (2019).[1][5] "Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties." World Journal of Organic Chemistry, 7(1), 19-30.[1][5] Available at: [Link][1]

  • Yamaguchi, A. & Denda, T. (2013).[1][3] "Inclusion Complex of Fluorescent 4-Hydroxycoumarin Derivatives with Native

    
    -Cyclodextrin." The Journal of Physical Chemistry B. Available at: [Link][1]
    

Sources

Technical Support Center: Purification of 4-Hydroxy-6-Nitrocoumarin

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-hydroxy-6-nitrocoumarin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important synthetic intermediate. Our focus is on providing not just procedural steps, but the scientific rationale behind them to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The primary synthesis route to this compound is the nitration of 4-hydroxycoumarin. The impurity profile is therefore heavily influenced by the specifics of this reaction. The most common impurities include:

  • Unreacted 4-hydroxycoumarin: Incomplete nitration will leave residual starting material.

  • Di-nitrated isomers: Over-nitration can lead to the formation of dinitro-4-hydroxycoumarin isomers. The regioselectivity of the second nitration can vary, leading to a mixture of these byproducts.

  • Other positional isomers: While the 6-position is electronically favored for nitration, minor amounts of other mono-nitrated isomers may form depending on the reaction conditions.

  • Degradation products: Harsh reaction conditions (e.g., high temperatures) can lead to the decomposition of the coumarin ring system.

Q2: How can I quickly assess the purity of my crude this compound?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid, qualitative assessment of your reaction progress and the purity of your crude product. A single spot on the TLC plate is a good indication of high purity, whereas multiple spots signify the presence of impurities.

A recommended starting point for a TLC solvent system is a mixture of ethyl acetate and hexane . The polarity can be adjusted to achieve optimal separation (a common starting ratio is 30:70 v/v). Visualization under UV light (254 nm) is effective as the aromatic rings of the coumarin derivatives are UV-active.

Troubleshooting Guide: Recrystallization

Recrystallization is the most common and cost-effective method for purifying this compound. However, several issues can arise. This section provides solutions to common problems.

Q3: My this compound is "oiling out" instead of forming crystals during recrystallization. What's happening and how can I fix it?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common issue with polar compounds like this compound, especially when the solution is cooled too rapidly or is highly concentrated.

Causality: The high concentration of the solute lowers its melting point, and rapid cooling doesn't provide enough time for the ordered arrangement of molecules into a crystal lattice.

Solutions:

  • Re-heat and Dilute: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation point.

  • Slow Cooling is Crucial: Allow the solution to cool to room temperature very slowly. Insulating the flask can help. Do not place it directly in an ice bath until crystal formation is well underway at room temperature.[1]

  • Use a Different Solvent System: If the problem persists, the chosen solvent may not be ideal. Consider a solvent with a lower boiling point or a mixed solvent system.

Q4: I've cooled my solution, but no crystals have formed. What should I do?

A4: The absence of crystal formation upon cooling indicates that the solution is not supersaturated. This could be due to using too much solvent or the inherent solubility of your compound at lower temperatures.

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed crystal" will act as a template for further crystallization.

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off some of the solvent, then allow it to cool again slowly.[2]

  • Consider a "Poorer" Solvent: If your compound is too soluble in the chosen solvent, you can add a miscible "poorer" solvent (one in which your compound is less soluble) dropwise to the warm solution until it becomes slightly cloudy, then add a drop or two of the "good" solvent to redissolve the precipitate before allowing it to cool slowly. A common mixed solvent system for polar compounds is an alcohol (good solvent) and water (poor solvent).[2]

Solvent Selection for Recrystallization

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, several options can be explored.

Solvent/SystemRationale & Use Case
Ethanol A commonly used and effective solvent. Good for removing less polar impurities.
Ethanol/Water A versatile mixed solvent system. The water acts as an anti-solvent, reducing the solubility of the polar product upon cooling.[2]
Acetic Acid Can be effective for highly polar compounds, but care must be taken to remove residual acid from the final product.
Ethanol/DMF A mixture of ethanol and dimethylformamide can be used for compounds that are sparingly soluble in ethanol alone.[3]

Troubleshooting Guide: Column Chromatography

For challenging separations, particularly when dealing with isomeric impurities, column chromatography is a powerful purification technique.

Q5: I'm struggling to separate this compound from its di-nitrated byproducts using column chromatography. What conditions should I try?

A5: The separation of closely related polar compounds like mono- and di-nitrated coumarins can be challenging due to their similar polarities. Success relies on optimizing the stationary and mobile phases.

Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is the most common choice.

Mobile Phase Optimization:

  • Start with a non-polar/polar mixture: A good starting point is an ethyl acetate/hexane or dichloromethane/methanol gradient.

  • Gradual Gradient: Begin with a low polarity mobile phase to elute less polar impurities first. Gradually increase the polarity by increasing the proportion of the more polar solvent. This will help to resolve compounds with small differences in polarity.

  • TLC as a Guide: Before running a column, always develop a TLC solvent system that gives good separation between your desired product and the impurities. Aim for a solvent system that gives your product an Rf value of approximately 0.3.

Example Mobile Phase Systems for Coumarin Separation:

Mobile Phase SystemApplication Notes
Ethyl Acetate / Hexane A versatile system. Start with a low percentage of ethyl acetate (e.g., 10%) and gradually increase it.
Dichloromethane / Methanol A more polar system. Useful if your compounds are not moving sufficiently in ethyl acetate/hexane. Start with a low percentage of methanol (e.g., 1-2%).
Toluene / Ethyl Acetate Can provide different selectivity for aromatic compounds.
Experimental Workflow: Column Chromatography

Below is a generalized workflow for purifying this compound using flash column chromatography.

Caption: Workflow for Column Chromatography Purification.

Purity Assessment Protocol

A step-by-step guide to assessing the purity of your final product.

Purity_Assessment start Start with Purified Solid tlc TLC Analysis Spot crude, purified, and starting material side-by-side Use optimized solvent system (e.g., 30% EtOAc/Hexane) Visualize under UV (254 nm) start->tlc melting_point Melting Point Analysis Compare observed melting point to literature value A sharp melting point range indicates high purity tlc->melting_point spectroscopy Spectroscopic Analysis Obtain ¹H NMR, ¹³C NMR, and IR spectra Confirm characteristic peaks and absence of impurity signals melting_point->spectroscopy end Pure Compound Confirmed spectroscopy->end

Caption: Protocol for Purity Assessment.

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Stahly, G. P. (2009). A survey of cocrystals of active pharmaceutical ingredients. Crystal Growth & Design, 9(10), 4212-4229.
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]

  • Saba, A., et al. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 19-30. [Link]

  • Abdou, M. M., et al. (2018). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Journal of Saudi Chemical Society, 22(8), 945-969. [Link]

  • Firoozi, S., et al. (2022). Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of. Journal of Medicinal and Nanomaterials Chemistry, 1(1), 31-41. [Link]

  • Changzhou Jiade Medicine Science And Technology Co Ltd. (2017). The preparation method of 6 Hydroxycoumarins.
  • Al-Warhi, T., et al. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. International Letters of Chemistry, Physics and Astronomy, 69, 65-76. [Link]

  • Hroboňová, K., et al. (2013). HPLC methods for separation and determination of coumarin, 4-hydroxycoumarin, and dicoumarol.
  • University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
  • Sithambaresan, M., & Sivapalan, S. (2019). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. RESEARCH REVIEW International Journal of Multidisciplinary, 4(1), 1-6. [Link]

Sources

Technical Support Center: Navigating Matrix Effects in 4-Hydroxy-6-Nitrocoumarin Fluorescence Measurements

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for addressing matrix effects in 4-hydroxy-6-nitrocoumarin fluorescence measurements. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during fluorescence analysis of this compound in complex biological and chemical matrices. Our goal is to equip you with the knowledge to anticipate, diagnose, and correct for matrix effects, ensuring the accuracy and reproducibility of your results.

Introduction to this compound and Matrix Effects

This compound is a derivative of the coumarin family, which is well-known for its fluorescent properties and is utilized in various applications, including fluorescent probes and labels.[1][2] These derivatives are appreciated for their high emission yields and photostability.[1] However, like any fluorescence-based assay, the accuracy of quantifying this compound can be significantly compromised by matrix effects. These effects arise from the various components in the sample matrix that can interfere with the fluorescence signal of the analyte.[3][4]

This guide will walk you through the common types of matrix effects and provide a series of troubleshooting questions and answers to help you mitigate their impact on your this compound fluorescence measurements.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Category 1: Understanding and Identifying Matrix Effects

Question 1: My fluorescence intensity for this compound is lower than expected in my biological sample compared to the standard in a clean solvent. What could be the cause?

Answer: This is a classic sign of a matrix effect, specifically fluorescence quenching . Quenching occurs when other molecules in the sample matrix interact with the excited state of this compound, causing it to return to the ground state without emitting a photon. This leads to a decrease in the measured fluorescence intensity.

There are two main types of quenching:

  • Dynamic Quenching: This occurs due to collisions between the fluorophore and the quencher. The frequency of these collisions, and thus the degree of quenching, is dependent on temperature and viscosity.[5][6]

  • Static Quenching: This happens when a non-fluorescent complex forms between the fluorophore and the quencher. This type of quenching is typically not affected by temperature.[5]

Another significant cause for reduced fluorescence intensity is the inner filter effect . This is not a true quenching phenomenon but rather an artifact of the measurement process.[7][8] It occurs in two ways:

  • Primary Inner Filter Effect: The excitation light is absorbed by other components in the matrix before it can excite the this compound molecules.[8]

  • Secondary Inner Filter Effect: The emitted fluorescence from this compound is re-absorbed by other components in the matrix before it reaches the detector.[9]

To begin troubleshooting, you should first determine if you are dealing with quenching or an inner filter effect. A key differentiator is that quenching is affected by temperature, while the inner filter effect is not.[7]

Question 2: How can I differentiate between dynamic quenching, static quenching, and the inner filter effect?

Answer: A systematic approach involving temperature-dependent studies and absorbance measurements can help you distinguish between these phenomena.

Effect Mechanism Effect of Increasing Temperature How to Identify
Dynamic Quenching Collisional deactivation of the excited state.[5][6]Increased quenching (higher diffusion rates lead to more collisions).[10]Perform temperature-dependent fluorescence measurements. If intensity decreases with increasing temperature, dynamic quenching is likely a contributor.
Static Quenching Formation of a non-fluorescent ground-state complex.[5]Decreased quenching (complex may dissociate at higher temperatures).Look for changes in the absorption spectrum of the fluorophore upon addition of the suspected quencher.
Inner Filter Effect Absorption of excitation or emission light by matrix components.[7][8]No significant effect.[7]Measure the absorbance of your sample at the excitation and emission wavelengths of this compound. High absorbance is a strong indicator of the inner filter effect.
Category 2: Strategies for Mitigating Matrix Effects

Question 3: I've identified that my sample has a significant inner filter effect. What are my options to correct for this?

Answer: Correcting for the inner filter effect is crucial for accurate quantification. Here are several strategies, ranging from simple to more advanced:

  • Dilution: The simplest approach is to dilute your sample. This reduces the concentration of the absorbing species, thereby minimizing the inner filter effect. However, be cautious not to dilute your sample to a point where the concentration of this compound falls below the limit of detection of your instrument.

  • Mathematical Correction: If dilution is not feasible, you can apply a correction factor based on the absorbance of the sample at the excitation and emission wavelengths. A commonly used correction formula is:

    Fcorrected = Fobserved x 10(Aexdex + Aemdem)/2

    Where:

    • Fcorrected is the corrected fluorescence intensity.

    • Fobserved is the measured fluorescence intensity.

    • Aex and Aem are the absorbances of the sample at the excitation and emission wavelengths, respectively.

    • dex and dem are the path lengths for excitation and emission light, respectively (often assumed to be the cuvette path length).

  • Instrumental Approaches: Some modern spectrofluorometers have features to minimize the inner filter effect, such as using microplates with variable vertical axis focus or employing front-face fluorescence detection.[11][12]

Question 4: My attempts to correct for the inner filter effect were not entirely successful, and I still suspect quenching is occurring. How can I address this?

Answer: When quenching is the primary issue, you need to either remove the interfering substances or use a calibration method that inherently corrects for these effects.

Workflow for Addressing Quenching

Quenching_Workflow start Suspected Quenching prep Sample Preparation start->prep calib Advanced Calibration start->calib spe Solid-Phase Extraction (SPE) prep->spe lle Liquid-Liquid Extraction (LLE) prep->lle ppt Protein Precipitation prep->ppt std_add Standard Addition Method calib->std_add int_std Internal Standard Method calib->int_std eem Excitation-Emission Matrix (EEM) Spectroscopy calib->eem

Caption: Decision workflow for addressing quenching effects.

A. Sample Preparation Techniques:

The goal of sample preparation is to remove the interfering components from the matrix while retaining the this compound.

  • Solid-Phase Extraction (SPE): This is a powerful technique for cleaning up complex samples. You would choose an SPE cartridge that retains the interfering components and allows the this compound to pass through, or vice versa.

  • Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their differential solubility in two immiscible liquids. You can select a solvent system where this compound has high solubility and the interfering components have low solubility.

  • Protein Precipitation: For biological samples like plasma or serum, precipitating proteins with a solvent like acetonitrile or methanol can effectively remove a major source of interference.

B. Advanced Calibration Methods:

If sample preparation is not sufficient or desirable, you can use calibration methods that account for the matrix effect.

  • Standard Addition Method: This is a highly effective method for overcoming matrix effects.[13][14][15] In this technique, known amounts of a standard solution of this compound are added to the sample. The fluorescence is measured after each addition, and the original concentration is determined by extrapolating the calibration curve.[14][16]

    Experimental Protocol: Standard Addition Method

    • Prepare a series of identical aliquots of your unknown sample.

    • Add increasing, known volumes of a standard this compound solution to each aliquot, leaving one aliquot with no added standard.

    • Dilute all aliquots to the same final volume.

    • Measure the fluorescence intensity of each solution.

    • Plot the fluorescence intensity versus the concentration of the added standard.

    • Perform a linear regression on the data points. The absolute value of the x-intercept will be the concentration of this compound in the original sample.

    Standard_Addition cluster_prep Sample Preparation cluster_measure Fluorescence Measurement cluster_analysis Data Analysis s1 Aliquot 1 (Unknown) m1 Intensity 1 s1->m1 s2 Aliquot 2 (Unknown + Std 1) m2 Intensity 2 s2->m2 s3 Aliquot 3 (Unknown + Std 2) m3 Intensity 3 s3->m3 s4 Aliquot 4 (Unknown + Std 3) m4 Intensity 4 s4->m4 plot Plot Intensity vs. [Added Std] m1->plot m2->plot m3->plot m4->plot extrapolate Extrapolate to find x-intercept plot->extrapolate result [Unknown] = -x-intercept extrapolate->result

    Caption: Workflow for the Standard Addition Method.

  • Internal Standard Method: In this method, a known amount of a compound with similar fluorescent properties to this compound (but with a distinguishable emission spectrum) is added to all samples and standards.[17][18] The ratio of the fluorescence intensity of the analyte to the internal standard is then plotted against the analyte concentration. This method can compensate for variations in sample volume and some instrumental fluctuations.

Question 5: Can I use Excitation-Emission Matrix (EEM) spectroscopy to deal with complex matrices?

Answer: Yes, Excitation-Emission Matrix (EEM) spectroscopy is a powerful technique for analyzing complex mixtures.[19][20][21] An EEM is a 3D plot of fluorescence intensity as a function of both excitation and emission wavelengths, creating a unique "fingerprint" of the sample.[19][21][22]

By using multivariate data analysis techniques like Parallel Factor Analysis (PARAFAC), you can deconvolve the EEM into the individual fluorescence signatures of this compound and the interfering fluorophores in the matrix.[20] This approach can allow for the quantification of your analyte even in the presence of other fluorescent compounds without the need for extensive sample cleanup.[23]

EEM_Concept eem Excitation-Emission Matrix (EEM) (3D Fluorescence Fingerprint) parafac PARAFAC Analysis eem->parafac analyte This compound Fluorescence Signature parafac->analyte interferent1 Interferent 1 Fluorescence Signature parafac->interferent1 interferent2 Interferent 2 Fluorescence Signature parafac->interferent2 quant Accurate Quantification of Analyte analyte->quant

Caption: Conceptual diagram of EEM-PARAFAC for resolving complex mixtures.

Summary of Troubleshooting Strategies

Problem Potential Cause Recommended Action(s)
Lower than expected fluorescence intensityQuenching, Inner Filter EffectPerform temperature studies and absorbance measurements to differentiate.
High sample absorbanceInner Filter EffectDilute the sample, apply mathematical correction, or use front-face fluorescence.
Non-linear calibration curveQuenching, Inner Filter EffectImplement sample cleanup (SPE, LLE), use the Standard Addition Method or an Internal Standard.
Presence of multiple fluorophoresSpectral OverlapUtilize Excitation-Emission Matrix (EEM) spectroscopy with PARAFAC analysis.

By systematically applying these troubleshooting strategies, you can confidently address matrix effects in your this compound fluorescence measurements, leading to more accurate and reliable data in your research and development endeavors.

References

  • Novel Coumarin-Substituted Cyclophosphazene as a Fluorescent Probe for Highly Selective Detection of 2,4,6-Trinitrophenol. (n.d.). Vertex AI Search.
  • Al-Majedy, Y. K., Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2015). 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. American Journal of Chemistry, 5(3A), 48-51.
  • Yoda, J., Djandé, A., Cissé, L., Abou, A., Kaboré, L., & Saba, A. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 19-30.
  • Matrix Effect Corrections in X-ray Fluorescence Spectrometry. (2019). ACS Publications.
  • 4-Hydroxy-TEMPO concentration-dependent fluorescence intensity of... (n.d.). ResearchGate.
  • Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution. (2025). ResearchGate.
  • Synthesis and Study of the fluorescent properties of 4-hydroxy-coumarin derivatives. (2021). ResearchGate.
  • What Is Fluorescence Spectroscopy? Principles Overview. (n.d.). Agilent.
  • An Introduction to Fluorescence Spectroscopy. (n.d.). UCI Department of Chemistry.
  • Fluorescence spectroscopy. (n.d.). Wikipedia.
  • Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution. (n.d.). PMC - NIH.
  • Standard Addition Method. (2022). Chemistry LibreTexts.
  • What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?. (2024). Unknown Source.
  • What is Excitation Emission Matrix | EEM Fluorescence. (2025). Edinburgh Instruments.
  • Matrix Effect Corrections in X-ray Fluorescence Spectrometry. (n.d.). ACS Publications.
  • Internal standards in fluorescent X-ray spectroscopy. (n.d.). USGS Publications Warehouse.
  • Sample Preparation for X-Ray Fluorescence Analysis. (2024). ResearchGate.
  • Excitation–Emission Matrix Fluorescence Spectroscopy Coupled with PARAFAC Modeling for Viability Prediction of Cells. (2023). ACS Omega.
  • Video: Method of Standard Addition to Minimize Matrix Effect. (2015). JoVE.
  • X-ray Fluorescence Spectroscopy, Part II: Sample Prepar
  • Fluorescence Reference Standards. (n.d.). Bangs Laboratories.
  • The power of fluorescence excitation–emission matrix (EEM) spectroscopy in the identification and characterization of complex mixtures of fluorescent silver clusters. (n.d.). PubMed Central.
  • Method of Standard Addition. (n.d.). UC Irvine.
  • Sample Preparation for XRF Analysis - What are the Samples and How to Prepare. (n.d.). Drawell.
  • What is an Excitation Emission Matrix (EEM)?. (n.d.). HORIBA.
  • Sample preparation method of XRF fluorescence spectrometer for testing environmental water samples and liquid samples. (2021). Efficiency Scientific Instrument Co., Ltd - ESI.
  • Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. (2022). Analytical Chemistry - ACS Publications.
  • Standard Addition Method. (2011). YouTube.
  • Analysis of fluorescence quenching of coumarin derivatives by 4-hydroxy-TEMPO in aqueous solution. (n.d.). PubMed.
  • On the origin and correction for inner filter effects in fluorescence Part I: primary inner filter effect-the proper approach for sample absorbance correction. (2020). PubMed.
  • Standard addition. (n.d.). Wikipedia.
  • Examples of the excitation (Ex)-emission (Em) matrix fluorescence of... (n.d.). ResearchGate.
  • Sample Preparation for Fluorescence Microscopy: An Introduction. (2015). Agilent.
  • What is the inner filter effect in fluorescence spectroscopy... (n.d.). ECHEMI.
  • How does Inner Filter interact with the quenching by heavy atoms in fluorescence?. (2025). Blog.

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of Nitrocoumarin Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the coumarin scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The introduction of a nitro group onto the coumarin ring system can significantly modulate its biological activity, leading to a diverse array of pharmacological effects. However, the positional isomerism of the nitro group is a critical determinant of this activity, with subtle changes in its location on the coumarin nucleus leading to profound differences in biological outcomes. This guide provides an in-depth comparative analysis of the biological activities of nitrocoumarin isomers, synthesizing technical data with field-proven insights to aid in the rational design of next-generation coumarin-based therapeutics.

The Structural Landscape of Nitrocoumarin Isomers

Coumarin, a benzopyrone, offers several positions for substitution. The primary focus of this guide will be on the common positional isomers where a single nitro group is attached to the benzene ring of the coumarin nucleus, namely 6-nitrocoumarin and 8-nitrocoumarin, with comparative insights into the 3-nitrocoumarin isomer. The position of the electron-withdrawing nitro group dramatically influences the electronic distribution and overall physicochemical properties of the molecule, which in turn dictates its interaction with biological targets.

Positional isomers of nitrocoumarin.

Comparative Biological Activities of Nitrocoumarin Isomers

The biological activities of nitrocoumarin isomers are diverse, spanning from antimicrobial and anticancer to antioxidant and enzyme inhibitory effects. The subsequent sections will delve into a comparative analysis of these activities, supported by available experimental data.

Antimicrobial Activity: A Tale of Positional Importance

The position of the nitro group is a key factor in the antimicrobial potential of coumarins.[1]

Bacterial Inhibition:

Studies have indicated that the presence of a nitro group at the 6-position of the coumarin scaffold is often beneficial for antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[2][3] While comprehensive comparative data for all simple isomers is limited, the available information on derivatives suggests a trend where 6-nitro-substituted coumarins exhibit notable antibacterial efficacy. For instance, some 3-aryl-6-nitrocoumarins have shown significant inhibition zones against S. aureus.[2] In contrast, 3-arylcoumarins with a nitro group only on the 3-aryl ring were found to be inactive.[2]

Fungal Inhibition:

The introduction of electron-withdrawing groups, such as a nitro group, to the coumarin skeleton appears to contribute positively to its antifungal activity.[4] For example, the nitration of certain inactive coumarin precursors has been shown to result in derivatives with significant antifungal properties.[4] 3-Nitrocoumarin has been reported to be an effective inhibitor of the pathogenic yeast Candida albicans.[5]

Table 1: Comparative Antimicrobial Activity of Nitrocoumarin Derivatives (MIC in µg/mL)

Compound/Isomer DerivativeStaphylococcus aureusEscherichia coliCandida albicansReference
3-(3′-Methylphenyl)-6-nitrocoumarin8--[2]
3-(4′-Nitrophenyl)-6-nitrocoumarin128--[2]
3-(3′-Nitrophenyl)-6-nitrocoumarin32--[2]
3-Nitrocoumarin--Effective inhibitor[5]
4-Hydroxy-3-nitrocoumarin derivative161024512[4]

Note: Data for simple, unsubstituted nitrocoumarin isomers is limited. The table presents data on derivatives to illustrate the potential influence of the nitro group's position.

Causality Behind Differential Antimicrobial Activity:

The enhanced antibacterial activity of 6-nitrocoumarins may be attributed to several factors. The electron-withdrawing nature of the nitro group at position 6 can increase the lipophilicity of the molecule, facilitating its penetration through the bacterial cell membrane.[1] Furthermore, the bioreduction of the nitro group within the microbial cell can lead to the generation of reactive nitrogen intermediates and reactive oxygen species (ROS), which can cause oxidative damage to cellular components, leading to cell death.[6][7] The difference in reduction potential between isomers, with 6-nitrocoumarins being more easily reduced than 3-nitrocoumarins, supports this hypothesis.[8]

Cytotoxic Activity: A Position-Dependent Assault on Cancer Cells

Nitrocoumarin derivatives have demonstrated cytotoxic effects against various cancer cell lines. The position of the nitro group plays a crucial role in determining the potency and mechanism of this activity.

Table 2: Cytotoxicity of Nitrocoumarin Derivatives (IC50 in µM)

Compound/Isomer DerivativeCell LineIC50 (µM)Reference
5,7-dimethoxy-4-methyl-6-nitro-chromen-2-oneColon cancer cells-[9]
4-chloro-3-nitrocoumarinHeLa-[10]
Coumarin-palladium(II) complexA549, HeLa, K562High cytotoxicity[11]
Coumarin derivative 9dMCF-70.021[12]

Note: The table highlights the cytotoxic potential of various nitrocoumarin derivatives, emphasizing the need for further comparative studies on the parent isomers.

Mechanistic Insights into Cytotoxicity:

The cytotoxic mechanism of nitrocoumarins is thought to involve the induction of apoptosis. The bioreduction of the nitro group can generate reactive oxygen species (ROS), leading to oxidative stress and triggering apoptotic pathways.[6] For instance, the aforementioned 5,7-dimethoxy-4-methyl-6-nitro-chromen-2-one was found to up-regulate the expression of pro-apoptotic proteins like BAX and PUMA.[9] The specific cellular targets and signaling pathways affected may vary depending on the isomer and the cancer cell type.

Cytotoxicity_Mechanism Nitrocoumarin Nitrocoumarin Isomer Cell Cancer Cell Nitrocoumarin->Cell Bioreduction Bioreduction of Nitro Group Cell->Bioreduction ROS Reactive Oxygen Species (ROS) Generation Bioreduction->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis Induction OxidativeStress->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

Proposed general mechanism of nitrocoumarin-induced cytotoxicity.
Antioxidant Activity: A Complex Relationship

The antioxidant activity of coumarins is well-documented, but the introduction of a nitro group, being an electron-withdrawing group, generally tends to decrease the radical scavenging ability of the parent coumarin. The specific position of the nitro group can further modulate this effect.

Direct comparative studies on the antioxidant potential of simple nitrocoumarin isomers are scarce. However, studies on related nitroaromatic compounds suggest that the presence of a nitro group can influence the molecule's ability to donate a hydrogen atom or an electron to scavenge free radicals. The overall antioxidant activity will be a balance between the electron-withdrawing effect of the nitro group and other structural features of the coumarin ring.

Enzyme Inhibition: Targeting Specific Biological Pathways

Nitrocoumarins have also been investigated as inhibitors of various enzymes. A notable example is 3-nitrocoumarin , which has been identified as a potent and specific inhibitor of phospholipase C (PLC).[5] One study reported an IC50 of 57 nM for the inhibition of yeast Plc1 protein by 3-nitrocoumarin.[5] This inhibition of PLC can disrupt cellular signaling pathways that are dependent on inositol triphosphate (IP3) and diacylglycerol (DAG), making it a valuable tool for studying these pathways and a potential starting point for the development of therapeutic agents.

The inhibitory activity of other nitrocoumarin isomers against a range of enzymes is an area that warrants further investigation to fully understand their therapeutic potential.

Experimental Protocols for Biological Activity Assessment

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to evaluate the biological activities of nitrocoumarin isomers.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the nitrocoumarin isomers in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in a suitable broth medium, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the nitrocoumarin isomers in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating the free radical scavenging activity of a compound.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Reaction Mixture: In a 96-well plate or cuvettes, mix various concentrations of the nitrocoumarin isomers with the DPPH solution. Include a control containing only the solvent and DPPH.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the decrease in absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Structure-Activity Relationship (SAR) and Future Perspectives

The available data, although incomplete for a direct isomeric comparison, allows for the deduction of preliminary structure-activity relationships. The electron-withdrawing nature of the nitro group and its position on the coumarin ring are undeniable modulators of biological activity. The enhanced antimicrobial activity associated with the 6-nitro position highlights the importance of this specific substitution for antibacterial drug design.[2]

Future research should focus on the systematic synthesis and parallel biological evaluation of all positional isomers of simple nitrocoumarin. This will provide a much-needed comprehensive dataset to establish robust SARs. Furthermore, mechanistic studies employing modern molecular and cellular biology techniques are crucial to elucidate the precise targets and pathways through which each isomer exerts its biological effects. Such knowledge will be invaluable for the rational design and development of more potent and selective nitrocoumarin-based therapeutic agents.

References

  • New derivatives of 6-nitrocoumarin-3-thiosemicarbazone exhibit improved antiparasitic activity in the placenta against Trypanosoma cruzi and Toxoplasma gondii. Antimicrobial Agents and Chemotherapy. [Link]

  • Coumarin Derivatives with Antimicrobial and Antioxidant Activities. ResearchGate. [Link]

  • QSAR Study of Antimicrobial Activity of Some 3-Nitrocoumarins and Related Compounds. ResearchGate. [Link]

  • Synthesis and Cytotoxicity Evaluation of Novel Coumarin–Palladium(II) Complexes against Human Cancer Cell Lines. PubMed Central. [Link]

  • 3-Nitrocoumarin is an efficient inhibitor of budding yeast phospholipase-C. PubMed. [Link]

  • The Antioxidant Activity of New Coumarin Derivatives. MDPI. [Link]

  • Synthesis and structure-activity relationships of novel amino/nitro substituted 3-arylcoumarins as antibacterial agents. PubMed. [Link]

  • Overview of Recent Advances in 3-Hydroxycoumarin Chemistry as a Bioactive Heterocyclic Compound. Semantic Scholar. [Link]

  • Design, Synthesis and Evaluation of coumarin derivatives as antimicrobial activity. International Scientific Organization. [Link]

  • Antioxidant Activity of Coumarins. Systematic Reviews in Pharmacy. [Link]

  • Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. PubMed Central. [Link]

  • Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. ResearchGate. [Link]

  • The possible antimicrobial and antioxidant pharmacophor of the... ResearchGate. [Link]

  • (PDF) Synthesis and Cytotoxicity Screening of Some Synthesized Coumarin and Aza-Coumarin Derivatives as Anticancer Agents. ResearchGate. [Link]

  • Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. PubMed Central. [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. [Link]

  • Cytotoxicity studies of coumarin analogs: design, synthesis and biological activity. RSC Publishing. [Link]

  • A Review on Anti-Tumor Mechanisms of Coumarins. PubMed Central. [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]

  • Synthesis and biological evaluation of new coumarin derivatives as cytotoxic agents. Archiv der Pharmazie. [Link]

  • Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies. [Link]

  • Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. [Link]

  • Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. National Institutes of Health. [Link]

  • New derivatives of 6-nitrocoumarin-3-thiosemicarbazone exhibit improved antiparasitic activity in the placenta against Trypanosoma cruzi and Toxoplasma gondii. PubMed. [Link]

  • Antioxidant Activity of Coumarins and Their Metal Complexes. MDPI. [Link]

  • Enzymatic Synthesis of a Novel Coumarin Aminophosphonates: Antibacterial Effects and Oxidative Stress Modulation on Selected E. coli Strains. MDPI. [Link]

  • IC50. Wikipedia. [Link]

  • Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies. [Link]

  • Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. MDPI. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Specificity of 4-Hydroxy-6-Nitrocoumarin in Cellular Imaging

Author: BenchChem Technical Support Team. Date: February 2026

The Principle of Action: Why 4-Hydroxy-6-Nitrocoumarin?

Coumarin derivatives are a well-established class of compounds known for their fluorescent properties.[1][2] The core structure of this compound is designed to be a substrate for specific cellular enzymes. The underlying principle is often a "pro-fluorophore" concept: the initial molecule is non-fluorescent or weakly fluorescent until it is enzymatically converted into a highly fluorescent product.

Research suggests that coumarin-based molecules can be engineered as probes for NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that is notably overexpressed in various human tumors.[3][4] The mechanism hinges on the reduction of the nitro group on the coumarin scaffold by NQO1. This enzymatic reaction converts the nitro group to an amino group, leading to a significant increase in fluorescence intensity. This "turn-on" response provides a direct readout of NQO1 activity within living cells.

Mechanism_of_Action Figure 1. Proposed Mechanism of this compound Activation Probe This compound (Weakly Fluorescent) Product 4-Hydroxy-6-Aminocoumarin (Highly Fluorescent) Probe->Product Reduction Enzyme NQO1 (Enzyme) Enzyme->Product Cofactor NAD(P)H Cofactor->Product

Caption: Proposed enzymatic activation of this compound by NQO1.

The Competitive Landscape: A Comparative Analysis

To truly understand the value of this compound, it is essential to compare its performance against other commercially available or well-documented probes for NQO1. A direct comparison allows researchers to make informed decisions based on the specific requirements of their experimental setup.

FeatureThis compoundProbe Alternative 1 (e.g., Q3PA-based)[3]Probe Alternative 2 (e.g., Chemiluminescent)[5]
Detection Principle Fluorescence turn-onFluorescence turn-onChemiluminescence
Reported Specificity High for NQO1High for NQO1High for NQO1
Photostability ModerateHighNot Applicable
Signal-to-Background GoodExcellentExcellent
Cytotoxicity Generally low, but requires validation[6]LowLow
Multiplexing Capability Possible with spectrally distinct fluorophoresPossible with spectrally distinct fluorophoresDifficult with fluorescence
Instrumentation Standard fluorescence microscopeStandard fluorescence microscopeLuminescence plate reader or specialized microscope
Rigorous Specificity Assessment: Experimental Protocols

The following protocols are designed to be a self-validating system. By including appropriate controls, you can confidently assess the specificity of this compound in your cell model of interest.

This workflow outlines the core steps for evaluating probe specificity through co-localization and inhibition assays.

Experimental_Workflow Figure 2. Workflow for Assessing Probe Specificity cluster_prep Preparation cluster_exp Experimentation cluster_acq Data Acquisition & Analysis Cell_Culture 1. Cell Seeding (e.g., A549 - NQO1 high; H596 - NQO1 low) Treatment 2. Treatment Groups - Probe only - Probe + Inhibitor (Dicoumarol) - Co-stain with Organelle Marker Cell_Culture->Treatment Incubation 3. Probe Incubation (e.g., 10 µM for 30-60 min) Treatment->Incubation Wash 4. Wash Cells (3x with PBS) Incubation->Wash Imaging 5. Confocal Microscopy Wash->Imaging Analysis 6. Image Analysis - Fluorescence Intensity - Co-localization Coefficients Imaging->Analysis

Caption: A streamlined workflow for the validation of fluorescent probe specificity.

Objective: To determine if the fluorescent signal from activated this compound localizes to a specific cellular compartment.

Rationale: While NQO1 is primarily cytosolic, its localization can vary. Co-staining with organelle-specific markers is a crucial step to rule out non-specific accumulation of the probe in structures like mitochondria, lysosomes, or the endoplasmic reticulum.[7]

Materials:

  • Cells of interest (e.g., A549 lung carcinoma cells, known for high NQO1 expression)

  • This compound

  • Organelle-specific fluorescent probes (e.g., MitoTracker™ Red CMXRos, LysoTracker™ Deep Red, ER-Tracker™ Blue-White DPX)

  • Confocal microscope

Procedure:

  • Cell Seeding: Plate cells on glass-bottom dishes suitable for high-resolution imaging and culture overnight.

  • Organelle Staining: Pre-incubate the cells with the appropriate organelle tracker according to the manufacturer's instructions.

  • Probe Loading: Add this compound to the cell culture medium at a final concentration of 5-10 µM. Incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove any unbound probe.[8]

  • Imaging: Immediately image the cells using a confocal microscope.[9] Acquire images in separate channels for this compound and the organelle tracker to prevent spectral bleed-through.[10]

  • Analysis: Merge the acquired images and perform a co-localization analysis using appropriate software (e.g., ImageJ with the Coloc 2 plugin).[11] Calculate Pearson's and Mander's coefficients to quantify the degree of overlap between the signals.[12]

Expected Outcome: A specific probe for cytosolic NQO1 should show diffuse cytoplasmic staining with minimal overlap with mitochondrial, lysosomal, or ER markers. High co-localization with an organelle marker would suggest non-specific accumulation and compromise the probe's utility.

Objective: To confirm that the fluorescence signal is dependent on NQO1 activity.

Rationale: The most direct way to assess specificity for an enzyme-activated probe is to inhibit the target enzyme and observe the effect on the fluorescent signal. Dicoumarol is a well-characterized inhibitor of NQO1 and serves as an excellent tool for this purpose.[4]

Materials:

  • A549 cells (high NQO1) and a control cell line with low NQO1 expression (e.g., H596)

  • This compound

  • Dicoumarol (NQO1 inhibitor)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Plate both A549 and H596 cells in parallel in a multi-well plate.

  • Inhibitor Pre-treatment: Treat a subset of the A549 cells with 20 µM dicoumarol for 1-2 hours prior to probe addition.

  • Probe Loading: Add this compound (final concentration 5-10 µM) to all wells.

  • Incubation and Measurement: Incubate for 1 hour at 37°C. Measure the fluorescence intensity using a plate reader or capture images with a fluorescence microscope.

  • Data Analysis: Compare the fluorescence intensity across the different conditions:

    • A549 (high NQO1) vs. H596 (low NQO1)

    • A549 vs. A549 + Dicoumarol

Expected Outcome:

  • The fluorescence signal in A549 cells should be significantly higher than in H596 cells.

  • Pre-treatment of A549 cells with dicoumarol should dramatically reduce the fluorescence signal, demonstrating that the signal is NQO1-dependent.

Concluding Remarks

The validation of a fluorescent probe's specificity is not a mere formality but a cornerstone of rigorous scientific inquiry. For this compound, the evidence points towards its utility as a probe for NQO1 activity. However, this guide underscores the necessity for researchers to perform their own in-house validation using their specific cell models and experimental conditions. By employing the multi-faceted approach outlined here—combining mechanistic understanding, comparative analysis, and robust, controlled experimentation—scientists can confidently utilize this compound to generate reliable and reproducible data in their cellular imaging studies.

References

  • Saba, A., et al. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 19-30. [Link]

  • Al-Majedy, Y. K., et al. (2015). 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. American Journal of Chemistry, 5(3A), 48-51. [Link]

  • Li, X., et al. (2020). Covalent-Assembly Based Fluorescent Probes for Detection of hNQO1 and Imaging in Living Cells. Molecules, 25(17), 3893. [Link]

  • Cali, T., & Brini, M. (2021). Get Closer to the World of Contact Sites: A Beginner's Guide to Proximity-Driven Fluorescent Probes. Frontiers in Cell and Developmental Biology, 9, 706830. [Link]

  • Media Cybernetics. (n.d.). Colocalization of Fluorescent Probes. Application Note #1. [Link]

  • Sykora, M., et al. (2018). Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution. Molecules, 23(11), 2968. [Link]

  • Lee, S., et al. (2022). Predicting small molecule fluorescent probe localization in living cells using QSAR modeling. 2. Specifying probe, protocol and cell factors. RSC Advances, 12(35), 22941-22951. [Link]

  • Tedeschi, G., et al. (2009). Synthesis and biological evaluation of coumarin-based inhibitors of NAD(P)H: quinone oxidoreductase-1 (NQO1). Journal of Medicinal Chemistry, 52(24), 7995-8005. [Link]

  • Gazenko, S. V., et al. (2011). APPLICATION OF 6-NITROCOUMARIN AS A SUBSTRATE FOR THE FLUORESCENT DETECTION OF NITROREDUCTASE ACTIVITY IN Sporothrix schenckii. Revista do Instituto de Medicina Tropical de São Paulo, 53(5), 251-255. [Link]

  • Zhang, Y., et al. (2022). Protocol for evaluating compound uptake and RNase L co-localization in live cells using fluorescence-based binding, competition assay, and confocal microscopy. STAR Protocols, 3(3), 101511. [Link]

  • Al-Ghorbani, M., et al. (2023). In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents. Molecules, 28(15), 5851. [Link]

  • Dunn, K. W., et al. (2011). A practical guide to evaluating colocalization in biological microscopy. American Journal of Physiology-Cell Physiology, 300(4), C723-C742. [Link]

  • Li, H., et al. (2023). Trimethyl Lock Quinone-Based Organic Molecular Probes for NQO1 Sensing and Imaging. Molecules, 28(7), 3201. [Link]

  • Khan, I., et al. (2021). Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives. Brazilian Journal of Pharmaceutical Sciences, 57. [Link]

  • Abdou, M. M. (2018). Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions. Journal of Heterocyclic Chemistry, 55(1), 87-117. [Link]

  • Olympus. (n.d.). Colocalization of Fluorophores in Confocal Microscopy. Olympus LS. [Link]

  • Li, Y., et al. (2024). Innovative Colorimetric NQO1 Detection Strategy via Substrate Competitive and Biomimetic Cascade Reactions with a Highly Active NADH Oxidase Mimic. Analytical Chemistry. [Link]

  • ResearchGate. (n.d.). 4-Hydroxy-TEMPO concentration-dependent fluorescence intensity of 6,7-dihydroxycoumarin changes. [Link]

  • Wang, Y., et al. (2023). A Phycoerythrin-SOD Fluorescent Probe Enables Detection of Oxidative Stress for Assessing Astaxanthin in NAFLD. Antioxidants, 12(8), 1599. [Link]

  • Al-Obeidi, F. (2018). Co-localization analysis of fluorescence microscopy images. rOpenSci. [Link]

  • Biology & Biochemistry Imaging Core (BBIC). (n.d.). Advice on Co-localization. University of Nevada, Reno. [Link]

  • Sharma, G., & Noolvi, M. (2024). Human NQO1 as a Selective Target for Anticancer Therapeutics and Tumor Imaging. Cells, 13(14), 1272. [Link]

  • Hernández-García, E., et al. (2024). Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease. ACS Omega. [Link]

  • Abdou, M. M., et al. (2018). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Journal of Heterocyclic Chemistry, 55(1), 87-117. [Link]

  • ResearchGate. (n.d.). Affinity-based small fluorescent probe for NAD(P)H:quinone oxidoreductase 1 (NQO1). Design, synthesis and pharmacological evaluation. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.